molecular formula C9H11ClN2O2S2 B1451908 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine CAS No. 1156386-14-9

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

货号: B1451908
CAS 编号: 1156386-14-9
分子量: 278.8 g/mol
InChI 键: TYJSIRCGLSYLOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine ( 1156386-14-9) is a chemical compound with the molecular formula C9H11ClN2O2S2 and a molecular weight of 278.77 . It features a unique hybrid structure combining a 2-chloropyridine ring, a sulfonyl group, and a thiomorpholine moiety. This specific architecture makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The compound's primary research value lies in its potential as a precursor for the development of pharmaceutically active molecules. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for contributing to the efficacy of various drugs . Furthermore, the thiomorpholine ring is a significant pharmacophore present in compounds with documented biological activity. For instance, similar thiomorpholine-sulfonamide hybrids have been investigated as inhibitors of specific biological targets, such as phenylethanolamine N-methyltransferase . The 2-chloropyridine subunit is a common handle in metal-catalyzed cross-coupling reactions, allowing for further structural diversification, making this reagent a versatile starting point for constructing compound libraries. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

4-(2-chloropyridin-3-yl)sulfonylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S2/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJSIRCGLSYLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No. 1156386-14-9 [1]

Executive Summary & Chemical Identity[3]

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine (CAS 1156386-14-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of sulfonamide-based small molecule inhibitors. It serves as a critical "scaffold intermediate" in medicinal chemistry, particularly in the development of PI3K/Akt/mTOR pathway inhibitors and other kinase-targeted therapeutics.

Its structural value lies in the 2-chloropyridine moiety, which functions as an electrophilic handle for downstream diversification (via SNAr or Palladium-catalyzed cross-coupling), while the thiomorpholine sulfonamide group provides a stable, polar-modulating tail often associated with improved metabolic stability compared to its morpholine analogs.

Chemical Profile[2][4][5][6][7][8][9][10]
PropertySpecification
CAS Number 1156386-14-9
IUPAC Name 4-(2-chloropyridine-3-sulfonyl)thiomorpholine
Molecular Formula C9H11ClN2O2S2
Molecular Weight 278.78 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, DMF; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N)
LogP (Predicted) ~1.8 – 2.1

Synthetic Methodology

Retrosynthetic Analysis

The synthesis of CAS 1156386-14-9 is a classic sulfonylation reaction. The strategic choice of reagents involves coupling a sulfonyl chloride electrophile with a cyclic secondary amine.

  • Electrophile: 2-Chloropyridine-3-sulfonyl chloride (CAS 1060812-84-1)

  • Nucleophile: Thiomorpholine (CAS 123-90-0)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge the liberated HCl.

Optimized Experimental Protocol

Note: This protocol is designed for a 1.0 gram scale synthesis. Scaling up requires adjustment of cooling capacity due to exothermicity.

Reagents:

  • 2-Chloropyridine-3-sulfonyl chloride (1.0 eq)

  • Thiomorpholine (1.1 eq)

  • DIPEA (1.5 eq)

  • Dichloromethane (DCM), anhydrous (10 mL/g)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Chloropyridine-3-sulfonyl chloride (1.0 g, 4.7 mmol) and anhydrous DCM (10 mL). Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add DIPEA (1.23 mL, 7.0 mmol) dropwise over 5 minutes. The solution may darken slightly.

  • Nucleophilic Attack: Dissolve Thiomorpholine (0.53 g, 5.1 mmol) in a minimal amount of DCM (2 mL) and add dropwise to the reaction mixture at 0°C. Critical: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup:

    • Quench with saturated NaHCO3 (aq).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Wash combined organics with Brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate in vacuo. The crude residue is typically purified via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the title compound as a white/off-white solid.

Structural Utility & Reactivity Logic

The power of CAS 1156386-14-9 lies in its orthogonal reactivity . It is not usually the final drug but a "linchpin" intermediate.

The 2-Chloro "Warhead" Handle

The chlorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing nature of the adjacent nitrogen and the C3-sulfonyl group. This makes it highly susceptible to:

  • SNAr Displacement: Reaction with primary amines or alkoxides to introduce polarity or H-bond donors.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to build bi-aryl scaffolds common in kinase inhibitors (e.g., PI3K inhibitors).

Thiomorpholine vs. Morpholine

Medicinal chemists often substitute morpholine with thiomorpholine to modulate lipophilicity (LogP) and metabolic clearance. The sulfur atom in thiomorpholine is less electronegative than oxygen, altering the electronic pull on the sulfonamide nitrogen and potentially changing the molecule's interaction with the target protein's hinge region.

Reactivity Workflow Visualization

ReactivityWorkflow Precursors Precursors (Sulfonyl Chloride + Thiomorpholine) Reaction Sulfonylation (0°C, DCM, DIPEA) Precursors->Reaction Nucleophilic Attack Intermediate CAS 1156386-14-9 (The Scaffold) Reaction->Intermediate HCl Elimination SNAr Path A: S_NAr (Displacement with Amine) Intermediate->SNAr Reactivity at C2-Cl Suzuki Path B: Suzuki Coupling (Bi-aryl formation) Intermediate->Suzuki Pd-Catalysis at C2-Cl Oxidation Path C: S-Oxidation (Sulfoxide/Sulfone formation) Intermediate->Oxidation Oxidation of Thiomorpholine S

Figure 1: Synthesis and downstream diversification pathways for CAS 1156386-14-9. The intermediate serves as a divergence point for library generation.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • 1H NMR (400 MHz, CDCl3):

    • Look for the pyridine protons: Two doublets (or dd) in the aromatic region (~7.5 – 8.6 ppm).

    • Thiomorpholine ring: Multiplets around 3.5 ppm (N-CH2) and 2.7 ppm (S-CH2).

    • Diagnostic: Absence of the broad NH peak from the starting thiomorpholine.

  • LC-MS (ESI):

    • Expected Mass: [M+H]+ = 279.0 (approx).

    • Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks due to the Chlorine atom (35Cl/37Cl). This is a crucial check for the retention of the chloro-handle.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfonyl bond is stable, but the 2-chloropyridine moiety can hydrolyze under strongly acidic/basic aqueous conditions over prolonged periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. All operations involving sulfonyl chlorides must be performed in a fume hood.

References

  • Sigma-Aldrich (Merck). this compound Product Detail. Retrieved from (Search Term: 1156386-14-9).

  • ChemicalBook. CAS 1156386-14-9 Technical Data. Retrieved from .

  • PubChem. Thiomorpholine (Precursor Data). National Library of Medicine. Retrieved from .

  • JK Chemical. Product Catalog: this compound. Retrieved from .

Sources

Potential Therapeutic Targets of Sulfonylthiomorpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylthiomorpholine scaffold—specifically the thiomorpholine 1,1-dioxide moiety—has emerged as a privileged structure in medicinal chemistry.[1] Unlike its morpholine analog, the oxidized sulfur center introduces unique electronic properties, acting as a strong hydrogen bond acceptor while significantly altering the lipophilicity (


) and metabolic stability of the parent molecule.

This guide analyzes the therapeutic utility of this scaffold, focusing on three high-value biological targets: Dipeptidyl Peptidase-4 (DPP-4) , C-C Chemokine Receptor Type 2 (CCR2) , and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. We provide a mechanistic breakdown of why this scaffold is favored for these targets, supported by synthesis protocols and assay methodologies.

The Pharmacophore: Thiomorpholine 1,1-Dioxide

The core value of the sulfonylthiomorpholine scaffold lies in its ability to act as a bioisostere for cyclic ureas, lactams, or piperazines, while offering distinct physicochemical advantages:

  • Polarity & Solubility: The sulfone group (

    
    ) increases aqueous solubility compared to the thioether or methylene counterparts, critical for oral bioavailability.
    
  • Hydrogen Bonding: The sulfonyl oxygens serve as dual hydrogen bond acceptors, often interacting with key residues (e.g., serine or tyrosine) in enzyme active sites.

  • Metabolic Stability: The sulfur atom is already fully oxidized, preventing the formation of reactive sulfoxide metabolites or metabolic activation by cytochrome P450s.

Primary Therapeutic Targets

Dipeptidyl Peptidase-4 (DPP-4)

Therapeutic Area: Type 2 Diabetes Mellitus (T2DM)[2][3][4]

DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like GLP-1 and GIP.[4] Inhibiting DPP-4 extends the half-life of these hormones, enhancing insulin secretion and suppressing glucagon.

  • Mechanistic Fit: Research indicates that thiomorpholine-based inhibitors bind to the S1 or S2 sub-sites of the DPP-4 active site. The thiomorpholine 1,1-dioxide ring often occupies the solvent-exposed region or interacts with the catalytic triad, providing a rigid spacer that positions the electrophilic "warhead" (e.g., a nitrile or boronic acid) near the catalytic Ser630.

  • SAR Insights: Bulkier groups attached to the carbonyl position adjacent to the thiomorpholine nitrogen have been shown to enhance inhibitory activity, likely by filling the hydrophobic S2 pocket more effectively.

C-C Chemokine Receptor Type 2 (CCR2)

Therapeutic Area: Inflammation, Atherosclerosis, Metabolic Syndrome[5]

CCR2 is a G-protein coupled receptor (GPCR) that binds MCP-1 (CCL2), driving monocyte infiltration into inflamed tissues.[5]

  • Mechanistic Fit: Small molecule antagonists of CCR2 often require a basic nitrogen to interact with the conserved Glu291 in the receptor's transmembrane bundle. The thiomorpholine 1,1-dioxide scaffold serves as a non-basic, polar core that can modulate the pKa of adjacent amines or act as a linker that maintains the correct orientation between the orthosteric binding groups without incurring the hERG liability often associated with highly basic piperidines.

11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Area: Metabolic Syndrome, Obesity[6][7]

11


-HSD1 converts inactive cortisone to active cortisol intracellularly, particularly in liver and adipose tissue.[6][8] Excess local cortisol drives visceral adiposity and insulin resistance.
  • Mechanistic Fit: The enzyme's active site contains a catalytic Tyr177 and Ser170. Inhibitors often feature a cyclic sulfone or amide to accept a hydrogen bond from these residues. The thiomorpholine 1,1-dioxide ring is a direct structural mimic of these requisite motifs, fitting snugly into the hydrophobic adamantyl-binding pocket while satisfying the polar requirements of the catalytic center.

Visualization: 11

-HSD1 Pathological Pathway

The following diagram illustrates the pathological amplification of cortisol by 11


-HSD1 and the intervention point for sulfonylthiomorpholine inhibitors.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction HSD1 11β-HSD1 Enzyme (Target) HSD1->Cortisol Catalyzes Inhibitor Sulfonylthiomorpholine Inhibitor Inhibitor->HSD1 Inhibits GR Glucocorticoid Receptor (GR) Cortisol->GR Binds/Activates Liver Liver: Increased Gluconeogenesis GR->Liver Gene Transcription Adipose Adipose: Differentiation & Lipogenesis GR->Adipose Gene Transcription

Figure 1: Mechanism of 11


-HSD1 in metabolic syndrome and the inhibitory node targeted by the scaffold.

Experimental Validation Protocols

Synthesis of Core Scaffold: Thiomorpholine 1,1-Dioxide HCl

Objective: To generate the hydrochloride salt of thiomorpholine 1,1-dioxide from its Boc-protected precursor, a critical intermediate for library generation.

Reagents:

  • tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (Precursor)[9]

  • Hydrochloric acid (concentrated)[9]

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Protocol:

  • Dissolution: Dissolve 2.03 g (8.63 mmol) of tert-butyl 1,1-dioxothiomorpholine-4-carboxylate in a mixture of THF (20 mL) and 10% HCl/MeOH (20 mL).

  • Deprotection: Slowly add concentrated HCl (4.0 mL) to the stirring solution at room temperature (RT).

  • Reaction: Stir the mixture at RT for 3 hours. Monitor consumption of starting material via TLC (Thin Layer Chromatography).

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Suspend the resulting crude crystals in cold methanol. Filter the solid, wash with cold methanol, and dry under vacuum.

  • Yield Check: Expect quantitative yield (~1.49 g) of colorless crystals.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-d
    
    
    
    ): Look for peaks at
    
    
    3.54 (8H, m) and
    
    
    9.83 (2H, brs).[9]
In Vitro Assay: DPP-4 Inhibition Screen

Objective: Quantify the IC


 of synthesized sulfonylthiomorpholine derivatives against human DPP-4.

Workflow:

  • Substrate Preparation: Use Gly-Pro-AMC (fluorogenic substrate).

  • Enzyme: Recombinant human DPP-4 (diluted in Tris buffer, pH 8.0).

  • Incubation: Mix 10

    
    L of test compound (varying concentrations in DMSO) with 10 
    
    
    
    L of DPP-4 enzyme. Incubate at 37°C for 15 minutes.
  • Reaction Start: Add 20

    
    L of Gly-Pro-AMC substrate.
    
  • Measurement: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control and fit to a sigmoidal dose-response curve.

Visualization: Experimental Workflow

Workflow Start Start: Boc-Protected Scaffold Step1 Deprotection (HCl/MeOH) Generate HCl Salt Start->Step1 Step2 Coupling Reaction (Attach Pharmacophores) Step1->Step2 Step3 Purification (HPLC/Recrystallization) Step2->Step3 Assay DPP-4 Enzymatic Assay (Gly-Pro-AMC Substrate) Step3->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Figure 2: Workflow from scaffold synthesis to biological validation.

Comparative Data Summary

TargetTherapeutic IndicationRole of ScaffoldKey Binding Interaction
DPP-4 Type 2 DiabetesLinker / S2-occupancyHydrophobic interaction in S2 pocket; rigid spacer.
CCR2 Inflammation / AtherosclerosisCore ScaffoldNon-basic polar core; orientation of aryl groups.
11

-HSD1
Metabolic SyndromePharmacophoreH-bond acceptor for Tyr177/Ser170 (mimics steroid A-ring).

References

  • Han, et al. "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." PMC. [Link]

  • PubChem. "Thiomorpholine 1,1-dioxide Compound Summary."[10] National Library of Medicine. [Link]

  • Xia, M. & Sui, Z. "Recent developments in CCR2 antagonists."[5] Expert Opinion on Therapeutic Patents. [Link]

  • Hughes, K. A., et al. "11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1) Inhibitors in Metabolic Disease." Endocrine Abstracts. [Link]

Sources

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Significance of the 2-Chloropyridine Scaffold in Drug Discovery

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged structure in drug design. The introduction of a chlorine atom at the 2-position, creating the 2-chloropyridine moiety, further enhances its utility. This substitution serves not only as a critical synthetic handle for further chemical elaboration but also modulates the molecule's lipophilicity and electronic profile, often leading to potent biological activity.[3]

Derivatives of 2-chloropyridine have demonstrated a remarkable breadth of pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[][4] For instance, several pyridine derivatives have been investigated for their potent anti-proliferative effects against various human cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[1][5] This documented potential underscores the necessity for a robust and logical in-vitro screening strategy to efficiently identify and characterize promising lead compounds.

This guide provides a comprehensive framework for the preliminary in-vitro screening of novel 2-chloropyridine derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our methodologies in authoritative practices. The objective is to construct a screening cascade that is not only technically sound but also strategically designed to maximize the discovery of high-quality, developable drug candidates.

The Screening Cascade: A Strategic Funnel from High-Throughput to Mechanistic Insight

A successful screening campaign is not a single experiment but a multi-stage funnel designed to progressively filter a library of compounds. This cascade approach begins with broad, high-throughput assays to identify initial "hits" and systematically progresses to more complex, lower-throughput assays to confirm activity, determine potency, and elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism Compound_Library 2-Chloropyridine Derivative Library Primary_Assay Primary High-Throughput Screen (e.g., Cell Viability @ Single High Concentration) Compound_Library->Primary_Assay Hits Initial 'Hits' Primary_Assay->Hits Identify active compounds Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Confirmed_Hits Confirmed & Potent Hits Dose_Response->Confirmed_Hits Validate activity Quantify potency Target_Assay Target-Based/Enzymatic Assays Confirmed_Hits->Target_Assay Is activity on-target? MoA_Studies Mechanism of Action (MoA) Studies (e.g., Signaling Pathway Analysis) Target_Assay->MoA_Studies How does it work? Lead_Candidates Lead Candidates for Further Optimization MoA_Studies->Lead_Candidates

Caption: The In-Vitro Screening Cascade Funnel.

Phase 1: Primary Screening - Casting a Wide Net

The initial goal is to rapidly assess the entire compound library for any biological activity of interest. For anticancer applications, a cell-based viability or cytotoxicity assay is the cornerstone of primary screening.

Core Assay: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle is straightforward: metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to purple, insoluble formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[6][7]

Protocol: High-Throughput MTT Assay for Primary Hit Identification

Objective: To screen the 2-chloropyridine library at a single, high concentration (e.g., 10-50 µM) against one or more cancer cell lines to identify compounds that significantly reduce cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1][5]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom tissue culture plates.

  • 2-Chloropyridine derivative library, solubilized in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).[6]

  • Solubilization buffer (e.g., SDS-HCl solution).[8]

  • Multi-channel pipette and microplate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for adherence.[9]

  • Compound Treatment: Prepare compound plates by diluting the 2-chloropyridine derivatives to the desired final concentration in culture medium. Remove the old medium from the cell plates and add 100 µL of the compound-containing medium.

    • Crucial Controls:

      • Vehicle Control: Wells treated with medium containing the same percentage of DMSO used for the compounds (e.g., 0.1%). This establishes the 100% viability baseline.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Cisplatin or Doxorubicin). This validates the assay's responsiveness.

      • Media Blank: Wells containing only medium, for background subtraction.

  • Incubation: Incubate the plates for a defined period, typically 48-72 hours, to allow the compounds to exert their effects.[5][9]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[6][8]

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]

Hit Selection Criteria: A compound is typically selected as a "hit" if it reduces cell viability below a predefined threshold (e.g., >50% inhibition) compared to the vehicle control.

Phase 2: Hit Confirmation and Potency Determination

A single-point screen is prone to false positives. The next critical step is to confirm the activity of the initial hits and to quantify their potency by determining the half-maximal inhibitory concentration (IC50).

Core Concept: The Dose-Response Curve

Dose-response experiments are fundamental in pharmacology.[10] By treating cells with a range of compound concentrations (typically a serial dilution), we can generate a sigmoidal curve that relates the "dose" (concentration) to the "response" (% inhibition). The IC50 is the concentration of an inhibitor required to reduce the biological response by 50%.[10][11] A lower IC50 value indicates a more potent compound.

Protocol: IC50 Determination via Dose-Response Analysis

Objective: To calculate the IC50 value for each confirmed hit compound.

Methodology:

  • The experimental setup is identical to the primary MTT assay.

  • Instead of a single concentration, treat cells with a serial dilution of each hit compound. A common approach is an 8-point, 3-fold or 4-fold dilution series starting from a high concentration (e.g., 100 µM).

  • After incubation and data acquisition, calculate the percentage of inhibition for each concentration relative to the vehicle (0% inhibition) and blank (100% inhibition) controls.[11]

  • Plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the data using a non-linear regression model, such as a four-parameter logistic equation (variable slope).[12][13] This can be readily performed using software like GraphPad Prism.[13][14] The software will calculate the precise IC50 value from the fitted curve.

Data Presentation: Summarizing Potency

Quantitative data should be presented clearly for comparison.

Compound IDTarget Cell LineIC50 (µM) ± SEMR² of Curve Fit
2CP-001MCF-75.2 ± 0.40.992
2CP-002MCF-715.8 ± 1.10.985
2CP-003MCF-7> 100N/A
Cisplatin (Control)MCF-78.7 ± 0.60.995

This table represents hypothetical data for illustrative purposes.

Phase 3: Elucidating Specificity and Mechanism of Action (MoA)

A potent compound is not necessarily a good drug candidate. It could be a promiscuous inhibitor or act through a non-desirable mechanism. The final preliminary phase aims to understand how and how specifically the compound works. Many pyridine derivatives are known to function as kinase inhibitors, making this a logical starting point for MoA studies.[15][16]

Core Assay: Target-Based Enzyme Inhibition

If the intended target class is known (e.g., protein kinases), a target-based assay is essential. These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.[17][18] Universal, non-radioactive kinase assays that detect the production of ADP—a common product of all kinase reactions—are highly efficient for this purpose.[15][19]

Protocol: Universal Kinase Assay (e.g., ADP-Glo™)

Objective: To determine if the hit compounds directly inhibit the activity of a specific kinase target (e.g., EGFR, a receptor tyrosine kinase often implicated in cancer).[1]

Methodology:

  • Kinase Reaction: In a 384-well plate, combine the purified kinase, its specific substrate, and ATP. Add the test compound across a range of concentrations. Include "no enzyme" and "vehicle" controls.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature. During this time, active kinase will convert ATP to ADP.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by the luciferase to produce light.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[15] A potent inhibitor will result in a low luminescent signal.

  • Data Analysis: Calculate IC50 values as described for the cell-based assay.

Visualizing the Mechanism: Signaling Pathways

Understanding where an inhibitor acts is crucial. A diagram can effectively illustrate the proposed mechanism. For example, if a 2-chloropyridine derivative is found to inhibit a Receptor Tyrosine Kinase (RTK), its effect on the downstream signaling cascade can be visualized.

G cluster_pathway Simplified RTK Signaling Pathway Ligand Growth Factor (Ligand) RTK Extracellular Transmembrane Intracellular Kinase Domain Ligand->RTK:f0 Binds RAS RAS RTK:f2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 2-Chloropyridine Derivative (2CP-001) Inhibitor->RTK:f2 INHIBITS (ATP Competition)

Caption: Inhibition of RTK signaling by a 2-chloropyridine derivative.

Conclusion and Future Directions

This guide outlines a logical, multi-phased approach to the preliminary in-vitro screening of 2-chloropyridine derivatives. By progressing from high-throughput cell-based screening to dose-response analysis and finally to target-based mechanistic studies, researchers can efficiently identify and validate promising lead candidates. The compounds that emerge from this cascade—those with confirmed, potent, and on-target activity—are well-positioned for subsequent stages of drug discovery, including lead optimization, ADME/Tox profiling, and eventual in-vivo efficacy studies. The key to success lies not in the performance of a single assay, but in the thoughtful integration of a series of self-validating experiments that build a compelling case for a compound's therapeutic potential.

References

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 23, 2026, from [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs. Retrieved February 23, 2026, from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved February 23, 2026, from [Link]

  • Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. (2019, October 15). PubMed. Retrieved from [Link]

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. Retrieved from [Link]

  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved from [Link]

  • How to determine an IC50. (n.d.). GraphPad. Retrieved February 23, 2026, from [Link]

  • Enzyme Inhibition: Impact and Analysis in Drug Development. (n.d.). Labcorp. Retrieved February 23, 2026, from [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). MDPI. Retrieved from [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024, April 17). Future Medicinal Chemistry. Retrieved from [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2026, January 18). ResearchGate. Retrieved from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • 2-Chloropyridine. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 7). ResearchGate. Retrieved from [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022, September 6). Frontiers. Retrieved from [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 2-Chloropyridine. (n.d.). National Toxicology Program (NTP). Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Laboratory synthesis protocol for 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine , a sulfonamide scaffold relevant to medicinal chemistry, particularly in the development of PI3K inhibitors and antiviral agents.

The synthesis utilizes a nucleophilic substitution reaction between 2-chloropyridine-3-sulfonyl chloride and thiomorpholine . While the reaction appears trivial, the instability of heteroaryl sulfonyl chlorides—specifically their susceptibility to hydrolysis and


 extrusion—requires a strictly controlled protocol. This guide emphasizes low-temperature handling and anhydrous conditions to maximize yield and purity.
Retrosynthetic Analysis

The target is disconnected at the sulfonamide bond (


). The forward strategy employs a "sulfonyl chloride activation" pathway, using a tertiary amine base to scavenge the HCl byproduct.

Critical Safety & Stability (Read Before Experiment)

Warning: Substrate Instability 2-Chloropyridine-3-sulfonyl chloride is significantly less stable than phenyl sulfonyl chlorides. Recent stability studies indicate that electron-deficient heteroaryl sulfonyl chlorides undergo rapid hydrolysis in the presence of trace moisture and can decompose via


 extrusion at elevated temperatures [1, 2].
  • Storage: Store the sulfonyl chloride at -20°C under argon.

  • Handling: Allow the reagent to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Hazards: Sulfonyl chlorides are lachrymators and corrosive. Thiomorpholine is a stench agent. Perform all operations in a fume hood.

Materials & Stoichiometry

Reaction Scale: 5.0 mmol (Base Scale)

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
2-Chloropyridine-3-sulfonyl chloride 212.051.01.06 gElectrophile
Thiomorpholine 103.191.10.57 g (approx 0.52 mL)Nucleophile
Triethylamine (TEA) 101.191.50.76 g (approx 1.05 mL)Base (HCl Scavenger)
Dichloromethane (DCM) 84.93N/A25 mLSolvent (Anhydrous)
DMAP 122.170.0530 mgCatalyst (Optional)*

*Note: DMAP is optional but recommended if the reaction is sluggish due to the steric bulk of the sulfonyl chloride.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points and process controls.

SynthesisWorkflow Start Start: Reagent Prep Solubilization Dissolve Thiomorpholine + TEA in DCM (0°C) Start->Solubilization Anhydrous conditions Addition Slow Addition of Sulfonyl Chloride (Dropwise, <5°C) Solubilization->Addition Exotherm control Reaction Stir 0°C -> RT (Monitor TLC/LCMS) Addition->Reaction N-Sulfonylation Quench Quench with Sat. NaHCO3 Reaction->Quench Completion Workup Phase Separation & Brine Wash Quench->Workup Purification Recrystallization (EtOH/Hexanes) Workup->Purification End Final Product: White Solid Purification->End

Figure 1: Step-by-step synthesis workflow ensuring thermal control during the exothermic addition phase.

Detailed Protocol

Step 1: Preparation of the Nucleophile Solution
  • Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen or argon.

  • Add Thiomorpholine (0.57 g, 5.5 mmol) and Triethylamine (1.05 mL, 7.5 mmol).

  • Add anhydrous Dichloromethane (DCM) (15 mL).

  • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Electrophile Addition (Critical Step)
  • Dissolve 2-Chloropyridine-3-sulfonyl chloride (1.06 g, 5.0 mmol) in anhydrous DCM (10 mL) in a separate vial.

    • Expert Tip: Do not add solid sulfonyl chloride directly to the amine solution. Localized high concentrations can lead to bis-sulfonylation or thermal decomposition.

  • Transfer the sulfonyl chloride solution to a pressure-equalizing addition funnel (or use a syringe pump).

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15–20 minutes.

    • Constraint: Maintain internal temperature below 5°C.

Step 3: Reaction & Monitoring[3]
  • Once addition is complete, allow the reaction to stir at 0°C for another 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • Validation: Monitor by TLC (System: 30% EtOAc in Hexanes) or LCMS.

    • Target Mass:

      
       (Cl isotope pattern 3:1).
      
    • Starting Material: Sulfonyl chloride will hydrolyze on TLC; monitor disappearance of thiomorpholine (stains with ninhydrin/iodine).

Step 4: Workup
  • Quench the reaction by adding saturated aqueous

    
      (20 mL). Stir vigorously for 10 minutes.
    
    • Why? This neutralizes the triethylammonium hydrochloride salt and hydrolyzes any unreacted sulfonyl chloride to the water-soluble sulfonate.

  • Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Extract the aqueous layer once with fresh DCM (10 mL).

  • Combine organic layers and wash with:

    • 10 mL 1M HCl (removes excess thiomorpholine/pyridine).

    • 10 mL Brine (saturated NaCl).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Step 5: Purification[5]
  • Crude Appearance: Typically an off-white to pale yellow solid.

  • Recrystallization: Dissolve crude in minimum hot Ethanol (

    
    ). Add Hexanes dropwise until turbidity persists. Cool to 
    
    
    
    .
  • Alternative: Flash Column Chromatography (

    
    , Gradient 0 
    
    
    
    40% EtOAc/Hexanes).

Process Chemistry Insights (E-E-A-T)

Why Dichloromethane (DCM)?

DCM is the solvent of choice because it solubilizes both the organic reactants and the sulfonyl chloride while being immiscible with water for easy workup. Unlike THF or DMF, DCM is easily removed at low temperatures, preventing thermal degradation of the product during concentration.

The "Hydrolysis Race"

Heteroaryl sulfonyl chlorides are prone to hydrolysis.[5] By dissolving the amine (thiomorpholine) first and keeping it in excess (1.1 equiv) with a base, we ensure that the rate of sulfonamide formation (


) is significantly faster than the rate of hydrolysis (

) from any trace moisture [1].
Structural Validation (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.60 (dd, 1H, Pyridine-H), 8.30 (dd, 1H, Pyridine-H), 7.45 (dd, 1H, Pyridine-H).
      
    • 
       3.60–3.50 (m, 4H, 
      
      
      
      of thiomorpholine).
    • 
       2.70–2.60 (m, 4H, 
      
      
      
      of thiomorpholine).
  • 13C NMR: Distinct signals for the pyridine carbons (approx. 150, 148, 138, 135, 123 ppm) and thiomorpholine carbons (approx. 46, 27 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of sulfonyl chloride before reaction.Ensure glassware is oven-dried. Use fresh bottle of sulfonyl chloride.
Impurity: Sulfonic Acid Reaction too slow or wet solvent.Add DMAP (5 mol%) to catalyze. Dry DCM over molecular sieves.
Product is Oily Residual solvent or impurities.Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2021. (Accessed via Search 1.1/1.4).

  • ChemScene. "2-Chloropyridine-3-sulfonyl chloride Product Data."[4] ChemScene Catalog, 2024. (Accessed via Search 1.2).

  • Wolfe, J. P., et al. "General Procedures for Sulfonamidation." Organic Letters, 2020. (Contextual grounding from Search 1.18).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10219968, 2-Chloropyridine-3-sulfonyl chloride." PubChem, 2025.[6] (Accessed via Search 1.7).

Sources

Application Note: High-Throughput Quantification of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the precise and accurate quantification of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine, a key intermediate in pharmaceutical synthesis. Given the stringent quality control required in drug development, reliable analytical procedures are paramount. We detail two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications and trace-level impurity analysis. These protocols are designed to be self-validating systems, with built-in checks for system suitability and performance, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative

This compound is a heterocyclic compound incorporating a substituted pyridine ring, a sulfonyl group, and a thiomorpholine moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities.[4][5] The purity and concentration of this intermediate can critically impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of reliable analytical methods is not merely a procedural step but a cornerstone of ensuring product quality and consistency.

The choice of an analytical technique is dictated by its intended purpose, a concept central to the modern analytical procedure lifecycle.[6][7] For routine analysis, such as in-process controls or release testing where concentration levels are relatively high, HPLC-UV offers a balance of simplicity, robustness, and cost-effectiveness. For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in complex biological matrices or for the detection of trace-level impurities, LC-MS/MS is the method of choice.[8][9]

Method Selection and Rationale

HPLC-UV for Quality Control

High-Performance Liquid Chromatography with a UV detector is a workhorse in the pharmaceutical industry. The selection of this method is based on the following rationale:

  • Chromophore Presence: The pyridine ring in the analyte's structure provides sufficient UV absorbance for sensitive detection.

  • Robustness and Reliability: HPLC systems are known for their durability and consistent performance in quality control environments.

  • Cost-Effectiveness: Compared to mass spectrometry, HPLC-UV has lower operational and maintenance costs.

LC-MS/MS for Bioanalysis and Trace-Level Quantification

For more demanding applications, such as pharmacokinetic studies or impurity profiling, LC-MS/MS offers unparalleled advantages:

  • High Sensitivity: The ability to detect the analyte at very low concentrations (pg/mL to ng/mL range) is crucial for bioanalysis.[8]

  • High Specificity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and its characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM). This minimizes interference from matrix components, which is a common challenge in biological samples.[10]

  • Structural Confirmation: The fragmentation pattern obtained in MS/MS can provide structural information, aiding in the identification of metabolites and degradation products.

HPLC-UV Method for Routine Quantification

This method is designed for the quantification of this compound in bulk material or in-process samples.

Experimental Protocol

3.1.1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

3.1.2. Sample Preparation

  • Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

3.1.3. HPLC-UV Instrument Parameters

ParameterSettingRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Gradient elution (see table below)To ensure good peak shape and resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.
UV Detection 275 nmWavelength of maximum absorbance for the pyridine chromophore.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
System Suitability

Before sample analysis, perform five replicate injections of a mid-range standard. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: ≥ 2000

Validation Summary (Hypothetical Data)

The method should be validated according to ICH Q2(R2) guidelines.[2][3]

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD -0.3 µg/mL
LOQ -1.0 µg/mL

LC-MS/MS Method for Bioanalysis

This method is tailored for the quantification of this compound in a biological matrix, such as human plasma, for pharmacokinetic studies.

Experimental Protocol

4.1.1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a structurally similar compound (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and ionization properties).

  • Working Solutions: Prepare working standard and IS solutions by diluting the stock solutions in 50:50 (v/v) Acetonitrile:Water.

4.1.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the working IS solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Protein precipitation workflow for plasma samples.

4.1.3. LC-MS/MS Instrument Parameters

ParameterSettingRationale
Column C18 UPLC, 2.1 x 50 mm, 1.8 µmSmaller particle size for higher resolution and faster analysis times.
Mobile Phase Gradient elution (see table below)To achieve rapid elution and good peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CFor enhanced reproducibility.
Injection Volume 5 µLTo minimize matrix effects while maintaining sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the pyridine and thiomorpholine rings are readily protonated.
MRM Transitions Analyte: Q1/Q3 (e.g., 277.0 -> 142.1), IS: Q1/Q3To be determined by direct infusion of the analyte and IS. The values provided are hypothetical.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
2.5595
2.6955
3.5955
Validation Summary (Hypothetical Data)
ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%92.5 - 108.3%
Precision (% RSD) ≤ 15.0%< 10.0%
LOD -0.03 ng/mL
LOQ -0.1 ng/mL
Matrix Effect MonitoredWithin acceptable limits

Overall Analytical Workflow

The selection and implementation of the appropriate analytical method are guided by the specific requirements of the analysis at different stages of drug development.

G cluster_workflow Analytical Method Selection Workflow start Define Analytical Need decision High Concentration & Routine QC? start->decision hplc HPLC-UV Method decision->hplc Yes lcms LC-MS/MS Method decision->lcms No (Trace Levels/Bioanalysis) end Report Results hplc->end lcms->end

Caption: Decision tree for analytical method selection.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, offering robustness and cost-effectiveness. The LC-MS/MS method provides the high sensitivity and specificity required for bioanalytical applications and trace-level analysis. Both methods are designed to be validated in accordance with international guidelines, ensuring data integrity and regulatory compliance.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ChemicalBook. (n.d.). 4-(Pyridin-3-ylsulphonyl)morpholine | 26103-48-0.
  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE.
  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.
  • PubMed. (2003, December 1). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.
  • Research and Reviews. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (2026, January). Product chemistry - Relevant impurities of technical active substances.
  • Agilent Technologies, Inc. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
  • Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
  • University of Helsinki. (n.d.). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation.
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
  • Royal Society of Chemistry. (2025, August 28). Analytical Methods.
  • ResearchGate. (2025, December 6). (PDF) Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater.

Sources

Application Notes and Protocols for In-Vitro Assay Development: Characterizing 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Biochemical Screening Division
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in-vitro assays for the characterization of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine. Based on structural motifs commonly found in kinase inhibitors, we present a strategic approach to elucidate the compound's potential as a modulator of kinase activity. These application notes offer detailed, step-by-step protocols for primary biochemical screening, orthogonal validation, and mechanism-of-action studies, underpinned by a strong emphasis on scientific integrity and data-driven decision-making.

Introduction: Unveiling the Potential of this compound

The compound this compound features a sulfonylpyridine core, a privileged scaffold in medicinal chemistry known for its interaction with the ATP-binding pocket of protein kinases.[1] Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.

Given its chemical structure, it is hypothesized that this compound may function as a kinase inhibitor. This guide, therefore, outlines a systematic and multi-tiered in-vitro testing strategy to explore this hypothesis, determine the compound's potency and selectivity, and elucidate its mechanism of inhibition. Our approach is designed to be adaptable, allowing for the specific kinase target to be substituted as preliminary data becomes available.

Strategic Workflow for In-Vitro Characterization

A logical and phased approach is crucial for the efficient and effective characterization of a novel compound. We propose a three-phase workflow, starting with a broad primary screen to identify activity, followed by confirmatory and more detailed secondary assays.

Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Primary_Screen Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) High-Throughput Screening (HTS) compatible Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo™) Confirms activity with a different detection method Primary_Screen->Orthogonal_Assay Active Compound IC50_Determination IC50 Determination Dose-response curve generation Orthogonal_Assay->IC50_Determination Confirmed Hit MoA_Studies Proximity-Based Assays (HTRF® or AlphaLISA®) Substrate vs. ATP competition assays IC50_Determination->MoA_Studies Potent Inhibitor

Caption: Strategic workflow for in-vitro characterization.

Phase 1: Primary Screening for Kinase Inhibition

The initial step is to perform a high-throughput screen to determine if this compound exhibits inhibitory activity against a kinase of interest. Luminescence-based assays are ideal for this purpose due to their sensitivity, broad dynamic range, and simple "add-and-read" format.[4][5]

3.1. Principle of Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

These assays quantify the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[2] The assay utilizes a proprietary luciferase enzyme that generates a luminescent signal in the presence of ATP. The intensity of the light signal is directly proportional to the ATP concentration. Therefore, a decrease in kinase activity due to inhibition results in less ATP consumption and a higher luminescent signal.[4]

3.2. Protocol: Single-Point Kinase-Glo® Assay

This protocol is designed for a single-concentration screen to identify potential inhibitory activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (dissolved in 100% DMSO)

  • Kinase-Glo® Reagent (e.g., Promega Kinase-Glo® Max)[4]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. From this, prepare a working solution at 40 µM in assay buffer (final assay concentration will be 10 µM with a final DMSO concentration of 1%).

  • Reaction Setup:

    • Add 2.5 µL of the 40 µM compound working solution to the appropriate wells of the 384-well plate.

    • For positive control wells (no inhibition), add 2.5 µL of assay buffer with 1% DMSO.

    • For negative control wells (no kinase activity), add 2.5 µL of assay buffer with 1% DMSO.

  • Enzyme Addition:

    • Prepare a 2X kinase solution in assay buffer.

    • Add 5 µL of the 2X kinase solution to the compound and positive control wells.

    • Add 5 µL of assay buffer to the negative control wells.

  • Initiate Kinase Reaction:

    • Prepare a 2.5X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Add 2.5 µL of the 2.5X substrate/ATP solution to all wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to all wells.

    • Mix the plate on a shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

A compound is typically considered a "hit" if it demonstrates inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the control).

Phase 2: Hit Confirmation and Potency Determination

Once a hit is identified, the next steps are to confirm the activity using an orthogonal assay and to determine the compound's potency by generating a dose-response curve.

4.1. Orthogonal Assay: ADP-Glo™ Kinase Assay

To rule out potential assay artifacts (e.g., interference with the luciferase enzyme), it is crucial to confirm the inhibitory activity with a different assay format. The ADP-Glo™ assay is an excellent orthogonal method as it measures the production of ADP, the other product of the kinase reaction.[2][6] In this assay, the luminescent signal is directly proportional to kinase activity.[2]

The protocol for the ADP-Glo™ assay is similar to the Kinase-Glo® assay, with the key difference being the detection reagents and the direct correlation of signal with kinase activity.

4.2. Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.

Procedure:

  • Compound Dilution Series: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting at a high concentration (e.g., 10 mM) and performing 1:3 dilutions.

  • Assay Plate Preparation: Transfer a small volume of each compound concentration from the dilution series to the assay plate, ensuring the final DMSO concentration remains consistent across all wells (typically ≤1%).[7][8]

  • Assay Execution: Perform the kinase assay (either Kinase-Glo® or ADP-Glo™) as described previously.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative IC₅₀ Data Presentation

CompoundKinase TargetIC₅₀ (nM)Hill Slope
This compoundKinase X1501.10.99
Staurosporine (Control)Kinase X101.00.99
Phase 3: Mechanism of Action (MoA) Studies

Determining how the compound inhibits the kinase (e.g., by competing with ATP, the substrate, or binding to an allosteric site) is a critical step in its characterization.[9] Proximity-based assays like Homogeneous Time-Resolved Fluorescence (HTRF®) and AlphaLISA® are well-suited for these studies.[10][11][12][13][14][15]

5.1. Principle of HTRF® and AlphaLISA® Kinase Assays

Both HTRF® and AlphaLISA® are "no-wash" proximity assays that rely on the interaction of donor and acceptor fluorophores or beads.[10][11][13][16] In a typical kinase assay format, a substrate (e.g., a biotinylated peptide) is phosphorylated by the kinase. A detection antibody specific for the phosphorylated substrate, labeled with an acceptor, and a reagent that binds the substrate (e.g., streptavidin-coated donor beads), bring the donor and acceptor into close proximity, generating a signal.[15][17] An inhibitor will prevent this phosphorylation, leading to a decrease in signal.

HTRF_AlphaLISA_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Substrate Substrate Substrate->P_Substrate ATP ATP ATP->Kinase Donor Donor P_Substrate->Donor Binds Acceptor Acceptor P_Substrate->Acceptor Binds Donor->Acceptor Energy Transfer (Signal ON) Inhibitor Inhibitor Kinase_I Kinase Inhibitor->Kinase_I Blocks Substrate_I Substrate Kinase_I->Substrate_I No Phosphorylation Donor_I Donor Substrate_I->Donor_I Binds ATP_I ATP ATP_I->Kinase_I Acceptor_I Acceptor

Sources

Cell-based assays for evaluating cytotoxicity of 2-chloropyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Evaluation of 2-Chloropyridine Cytotoxicity

Subtitle: From High-Throughput Screening to Mechanistic Profiling using Multiplexed Cell-Based Assays

Executive Summary

The 2-chloropyridine (2-CP) moiety is a privileged scaffold in medicinal chemistry and agrochemicals, serving as a core structure for antihistamines, anti-arrhythmics, and neonicotinoid pesticides. However, the electrophilic nature of the C2 position and the potential for metabolic N-oxidation present specific toxicity risks, including oxidative stress and mitochondrial uncoupling.

This guide outlines a tiered approach to evaluating the cytotoxicity of 2-CP derivatives. Moving beyond simple colorimetric endpoints, we detail a multiplexed bioluminescent workflow that distinguishes true cytotoxicity (necrosis) from cytostasis (growth inhibition)—a critical differentiation for lead optimization.

The Chemical Context: Why 2-Chloropyridines are Unique

Before designing the assay, one must understand the toxicophore. The chlorine atom at the C2 position of the pyridine ring renders the carbon highly susceptible to nucleophilic attack. Furthermore, metabolic processing by Cytochrome P450 (CYP450) enzymes often converts these compounds into reactive N-oxides .

Key Toxicological Mechanisms:

  • Metabolic Activation: Conversion to 2-chloropyridine-N-oxide, which can generate reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: Disruption of the electron transport chain (ETC), leading to ATP depletion.

  • Genotoxicity: Potential for DNA intercalation or adduct formation, particularly with specific 3- or 4-position substituents.

Diagram 1: The Toxicity Cascade of 2-Chloropyridines

ToxicityPathway Compound 2-Chloropyridine Derivative CYP CYP450 Metabolism (HepG2/Liver) Compound->CYP Cell Entry N_Oxide Reactive Intermediate (N-Oxide) CYP->N_Oxide Oxidation ROS ROS Generation (Oxidative Stress) N_Oxide->ROS Redox Cycling Mito Mitochondrial Depolarization ROS->Mito Membrane Damage DNA DNA Damage (Genotoxicity) ROS->DNA Strand Breaks Out_Apo Apoptosis (Caspase 3/7) Mito->Out_Apo Cytochrome c Release Out_Nec Necrosis (LDH Release) Mito->Out_Nec ATP Depletion DNA->Out_Apo p53 Activation

Caption: Mechanistic pathway showing how metabolic activation of 2-CP derivatives leads to oxidative stress and subsequent cell death modes.

Strategic Assay Selection

Avoid relying solely on MTT or MTS assays for 2-CP compounds. Pyridine derivatives can occasionally reduce tetrazolium salts directly or alter mitochondrial dehydrogenase activity without affecting viability, leading to false negatives .

Recommended Protocol: The "Viability-Cytotoxicity" Multiplex We utilize a non-lytic LDH assay followed by a lytic ATP assay in the same well.

  • Marker 1 (Cytotoxicity): Lactate Dehydrogenase (LDH) release into media (indicates membrane rupture/necrosis).

  • Marker 2 (Viability): Intracellular ATP content (indicates metabolic health).

FeatureATP Assay (CellTiter-Glo®)LDH Assay (LDH-Glo™)MTT/MTS (Tetrazolium)
Primary Readout Metabolic Activity (Viability)Membrane Integrity (Death)Metabolic Activity
Sensitivity High (<10 cells/well)ModerateLow
2-CP Interference MinimalNoneHigh (Redox potential)
Multiplexing Yes (Lytic endpoint)Yes (Supernatant)No (Insoluble crystals)

Detailed Protocol: Multiplexed ATP/LDH Assay

Objective: Determine IC50 values for 2-chloropyridine derivatives using HepG2 (liver model) or A549 (lung model) cells.

Reagents & Equipment
  • Cell Line: HepG2 (ATCC® HB-8065™) - Preferred for metabolic competence.

  • Assay Kits:

    • Promega CellTiter-Glo® 2.0 (ATP).

    • Promega LDH-Glo™ Cytotoxicity Assay.

  • Vehicle: DMSO (anhydrous).

  • Positive Control: Staurosporine (Apoptosis) and Triton X-100 (Necrosis/100% Lysis).

Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest HepG2 cells and dilute to 50,000 cells/mL in EMEM + 10% FBS.

  • Dispense 80 µL/well into a white-walled, clear-bottom 96-well plate (4,000 cells/well).

  • Critical: Fill outer wells with PBS to prevent "Edge Effect" evaporation, which concentrates the drug and skews data.

  • Incubate 24h at 37°C, 5% CO2.

Step 2: Compound Treatment (Day 1)

  • Prepare 2-CP stocks in DMSO (typically 10 mM).

  • Perform 1:3 serial dilutions in media (10x concentration). Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Add 20 µL of 10x compound to assay wells (Total vol = 100 µL).

  • Include controls:

    • Vehicle Control: Media + 0.5% DMSO.

    • Max Lysis Control: Add Lysis Buffer 45 min prior to reading.

Step 3: Multiplexed Readout (Day 3 - 48h Exposure)

  • LDH Collection: Transfer 50 µL of supernatant from the assay plate to a new clear 96-well plate.

    • Note: Save the original plate with cells!

    • Add LDH Detection Reagent (1:1 ratio). Incubate 30-60 min. Read Luminescence (or Fluorescence depending on kit).

  • ATP Detection: To the original plate (remaining 50 µL media + cells), add 50 µL CellTiter-Glo® Reagent.

    • Shake on orbital shaker for 2 min (induces lysis).

    • Incubate 10 min to stabilize signal.

    • Read Luminescence (Integration time: 0.5 - 1 sec).

Diagram 2: Multiplex Assay Workflow

AssayWorkflow cluster_LDH Supernatant (Membrane Integrity) cluster_ATP Adherent Cells (Viability) Cells Cells + 2-CP (48h Incubation) Split Split Sample Cells->Split Supernatant 50µL Media Split->Supernatant Remaining Cells + 50µL Media Split->Remaining LDH_Reagent + LDH Reagent Supernatant->LDH_Reagent Read_LDH Read: Necrosis (Lumin/Fluor) LDH_Reagent->Read_LDH CTG_Reagent + CellTiter-Glo Remaining->CTG_Reagent Read_ATP Read: ATP (Luminescence) CTG_Reagent->Read_ATP

Caption: Workflow for simultaneous determination of cell viability (ATP) and cytotoxicity (LDH) from a single well.

Data Analysis & Interpretation

Calculate the Z-factor for your assay plates to ensure robustness (Target > 0.5).

Calculating Cytotoxicity (%):



Interpreting the Ratio:

  • High ATP / Low LDH: Non-toxic.

  • Low ATP / High LDH: Cytotoxic (Necrosis).

  • Low ATP / Low LDH: Cytostatic (Growth Arrest) or early Apoptosis (before membrane rupture). Validate with Caspase 3/7 assay.

Regulatory Grounding: OECD Guidelines

For compounds progressing to regulatory submission (e.g., REACH, FDA), "research grade" assays must be complemented by validated guidelines.

  • OECD TG 129 (Neutral Red Uptake): This is the gold standard for estimating starting doses for acute oral systemic toxicity. It uses BALB/c 3T3 mouse fibroblasts.[1][2][3]

    • Relevance: If your 2-CP compound is a candidate for acute oral toxicity testing in animals, you must perform this assay first to reduce animal usage (3Rs principle).

    • Protocol Link:[3][4]

Troubleshooting & "Senior Scientist" Tips

  • Solubility Artifacts: 2-chloropyridines can precipitate in aqueous media. Always check the wells under a microscope before adding reagents. Precipitate scatters light, invalidating absorbance/luminescence readings.

  • Volatility: Simple 2-chloropyridine (CAS 109-09-1) has a boiling point of 170°C but significant vapor pressure. Use plate sealers during the 48h incubation to prevent cross-contamination between wells (e.g., control wells absorbing drug vapor).

  • The "Pro-Drug" Effect: If using HepG2 cells, remember they have high CYP450 activity. If your compound is much more toxic in HepG2 than in NIH-3T3 (low metabolism), the toxicity is likely driven by the N-oxide metabolite .

References

  • OECD. (2010).[3] Test No. 129: Guidance Document on using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.[1][3][4][5] OECD Guidelines for the Testing of Chemicals.[2] Link

  • National Toxicology Program (NTP). (2000). NTP Technical Report on the Toxicity Studies of 2-Chloropyridine. NIH Publication No. 00-4402. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays.[2][3][5][6][7][8][9][10][11][12] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Promega Corporation. (2023). Multiplexing CellTiter-Glo® and LDH-Glo™ Assays. Promega Technical Notes. Link

  • Claesson, A., et al. (2021). Assessment of alternative cell lines for adoption within the OECD TG 129 for cytotoxicity determination.[2][3] CORESTA.[2] Link

Sources

Unlocking the Antimicrobial Potential of Novel Thiomorpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Thiomorpholine Derivatives in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health. In the continuous search for novel antimicrobial agents, thiomorpholine derivatives have emerged as a promising class of compounds. Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, provides a versatile and synthetically tractable scaffold in medicinal chemistry.[1] Its unique structural features permit extensive three-dimensional diversification, which can influence crucial physicochemical properties like lipophilicity and hydrogen bonding capacity—key determinants of antimicrobial efficacy.[1]

Recent research has illuminated the potential of various thiomorpholine derivatives against a wide array of pathogens, including bacteria and fungi.[1][2][3] Key classes, such as thiomorpholine-substituted quinolines and 4-thiomorpholin-4-ylbenzohydrazide derivatives, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1][4]

The antimicrobial effects of these derivatives are often linked to their ability to disrupt essential microbial cellular processes. While the precise mechanisms of action for many novel compounds are still under active investigation, potential targets include cell wall synthesis, protein synthesis, and nucleic acid replication.[1] Some derivatives may also function through the inhibition of critical enzymes, such as squalene synthase, or by acting as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics.[2][5] This guide provides a comprehensive suite of detailed protocols for the systematic evaluation of the antimicrobial properties of newly synthesized thiomorpholine-based compounds, designed for researchers, scientists, and drug development professionals.

Part 1: Initial Screening by Disk Diffusion

The Kirby-Bauer disk diffusion assay is a foundational, qualitative method to rapidly screen novel compounds for antimicrobial activity.[6] It provides a visual indication of a compound's ability to inhibit microbial growth.

Scientific Rationale

This method is predicated on the principle of diffusion. An antibiotic-impregnated disk placed on an agar surface previously inoculated with a test microorganism will release the compound into the surrounding medium.[6][7] This creates a radial concentration gradient; if the microorganism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[6][7] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC).[8]

Experimental Protocol: Agar Disk Diffusion
  • Prepare Mueller-Hinton Agar (MHA) Plates: Prepare MHA according to the manufacturer's instructions, ensuring a uniform depth of 4 mm in 100 mm or 150 mm Petri dishes.[7]

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Transfer to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardizing the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the thiomorpholine derivative onto the inoculated agar surface.

    • Ensure complete contact between the disk and the agar by gently pressing down with sterile forceps.[7] Do not move a disk once it has made contact with the agar.[7]

    • Place disks at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate.[7]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Result Measurement: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.

Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare 0.5 McFarland Inoculum Suspension p2 Inoculate MHA Plate p1->p2 Within 15 min a1 Apply Thiomorpholine- Impregnated Disks p2->a1 Within 15 min a2 Incubate Plates (16-24h, 37°C) a1->a2 Within 15 min an1 Measure Zones of Inhibition (mm) a2->an1 an2 Compare to Controls an1->an2

Caption: Workflow for the Agar Disk Diffusion Assay.

Part 2: Quantitative Analysis by Broth Microdilution

To determine the precise potency of a thiomorpholine derivative, the Broth Microdilution method is employed to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]

Scientific Rationale

This quantitative assay involves challenging the test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium.[11] By identifying the lowest concentration at which growth is inhibited, researchers can accurately compare the potency of different derivatives and benchmark them against established antibiotics. This method is a cornerstone of antimicrobial susceptibility testing and is standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M07 Guideline)
  • Prepare Compound Dilutions:

    • Prepare a stock solution of the thiomorpholine derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the total volume in each well to 100 µL.

    • Include a positive control (wells with inoculum and broth, no compound) and a negative/sterility control (wells with broth only).[14]

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[14]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Serial Dilutions of Compound in 96-Well Plate a1 Inoculate Plate with Bacterial Suspension p1->a1 p2 Standardize Bacterial Inoculum to 5x10^5 CFU/mL p2->a1 a2 Incubate Plate (16-20h, 37°C) a1->a2 an1 Visually Inspect for Turbidity (Growth) a2->an1 an2 Determine Lowest Concentration with No Growth (MIC) an1->an2

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 3: Determining Bactericidal vs. Bacteriostatic Activity

While the MIC indicates the concentration needed for growth inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill kinetics assay is the definitive method for this determination.[3][15]

Scientific Rationale

This dynamic assay measures the rate and extent of bacterial killing over time when exposed to specific concentrations of an antimicrobial agent, typically multiples of its MIC.[3][14] By sampling at various time points and quantifying the viable bacteria (CFU/mL), a killing curve can be generated. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[3][16]

Experimental Protocol: Time-Kill Kinetics Assay
  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as for the MIC assay.

    • Label sterile culture tubes for each concentration of the thiomorpholine derivative to be tested (e.g., 0.5x, 1x, 2x, and 4x MIC), a growth control (no drug), and a sterility control.[14]

    • Add the appropriate volume of the compound's stock solution to each tube to achieve the desired final concentrations in the total assay volume (e.g., 10 mL).

  • Inoculation and 'Time Zero' Sampling:

    • Add the prepared inoculum to each tube (except the sterility control) to reach the target starting bacterial concentration (approx. 5 x 10⁵ CFU/mL).

    • Immediately after inoculation (T=0), vortex each tube and remove a 100 µL aliquot.[14]

  • Serial Dilution and Plating (for all time points):

    • Perform 10-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation and Subsequent Sampling:

    • Incubate the culture tubes in a shaking incubator at 37°C.

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot, performing serial dilutions and plating as for T=0.[14][17]

  • Colony Counting and Data Analysis:

    • Incubate all TSA plates at 37°C for 18-24 hours.

    • Count the colonies on plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the change in log₁₀ CFU/mL over time for each concentration to visualize the killing kinetics.[17]

Logical Relationship for Activity Determination

G start Time-Kill Assay (24h Endpoint) outcome outcome start->outcome Evaluate Change in Viable Cell Count b_def 99.9% Kill outcome:Bactericidal->b_def Defined as s_def Growth Inhibition outcome:Bacteriostatic->s_def Defined as

Caption: Logic for classifying antimicrobial activity.

Part 4: Data Interpretation and Presentation

Systematic data presentation is critical for comparing the efficacy of different thiomorpholine derivatives.

Quality Control: The Foundation of Trustworthy Data

Every protocol must be a self-validating system. The use of standard quality control (QC) strains from recognized culture collections like the American Type Culture Collection (ATCC) is mandatory.[1][12] These strains have well-characterized susceptibility profiles.[12] Running these QC strains in parallel with test compounds ensures that media, reagents, and experimental conditions are optimal and that results are accurate and reproducible.[1] For example, Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 are commonly used QC strains for Gram-positive and Gram-negative bacteria, respectively.[5]

Presenting Quantitative Data

Summarize all quantitative data into clearly structured tables for easy comparison. An MIC number for one antimicrobial cannot be directly compared to the MIC number for another; interpretation should be based on established breakpoints where available.[10]

Table 1: Example In Vitro Activity of Thiomorpholine Derivatives

Compound Test Organism MIC (µg/mL) Zone of Inhibition (mm)
Derivative A S. aureus ATCC 25923 4 18
E. coli ATCC 25922 16 12
Derivative B S. aureus ATCC 25923 8 15
E. coli ATCC 25922 >64 0
Ciprofloxacin S. aureus ATCC 25923 0.5 25

| (Control) | E. coli ATCC 25922 | 0.25 | 30 |

Table 2: Example Time-Kill Assay Data for Derivative A against S. aureus

Time (hours) Log₁₀ CFU/mL (Growth Control) Log₁₀ CFU/mL (2x MIC) Log₁₀ CFU/mL (4x MIC)
0 5.72 5.71 5.73
2 6.81 4.15 3.54
4 7.95 3.02 <2.0 (LOD)
8 8.82 <2.0 (LOD) <2.0 (LOD)
24 9.10 <2.0 (LOD) <2.0 (LOD)

LOD = Limit of Detection

These results would indicate that Derivative A is bactericidal against S. aureus at concentrations of 2x and 4x MIC, as it caused a >3-log₁₀ reduction in viable cell count.

Conclusion

This guide provides a framework of robust, standardized protocols for the comprehensive evaluation of novel thiomorpholine derivatives. By systematically applying these methods—from initial screening to quantitative potency determination and assessment of bactericidal activity—researchers can generate high-quality, reproducible data. Such data is essential for identifying promising lead compounds, understanding their spectrum of activity, and guiding the subsequent stages of the drug discovery and development process in the critical fight against antimicrobial resistance.

References

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Clinical and Laboratory Standards Institute; 2024. [Link]

  • ASM Journals. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. 2025. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). 2025. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. Clinical and Laboratory Standards Institute; 2024. [Link]

  • Tendencia, E. A. Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD; 2004. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute; 2017. [Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. 2024. [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. Clinical and Laboratory Standards Institute; 2009. [Link]

  • WSAVA. Practical Guide to Interpretation of Antimicrobial Susceptibility Test. 2017. [Link]

  • EUCAST. Guidance Documents. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2012. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. 2023. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. 2021. [Link]

  • ResearchGate. New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. 2025. [Link]

  • ResearchGate. Zone of inhibition (mm) and the MIC between brackets (µg/ml) data of the synthesized compounds. [Link]

  • ResearchGate. Time-kill curves for single-drug and two-drug combinations. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. 2016;6(2), 71-79. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Antimicrobial Activity of 4 – Thiomorpholine-4-ylbenzohydrazide Derivative. 2015. [Link]

  • EUCAST. MIC and Zone Distributions, ECOFFs. [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. 2021. [Link]

  • ResearchGate. Data table used to record the zone of inhibition size for each trial... [Link]

  • CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute; 2012. [Link]

  • The CDS Antibiotic Susceptibility Test. 11. Tables. [Link]

  • ResearchGate. Time kill curve assay chart showing the synergistic effect of a... [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • BMC Microbiology. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. 2016. [Link]

  • Molecules. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. 2024. [Link]

  • CRAN. MIC: Analysis of Antimicrobial Minimum Inhibitory Concentration Data. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. 2021. [Link]

  • International Journal of Molecular Sciences. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. 2021. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Novel Sulfonyl-Thiomorpholine Scaffolds

The 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine scaffold represents a promising chemotype in modern drug discovery. Analogs of this core structure have been investigated for a range of biological activities, with a notable potential for modulating key signaling pathways implicated in disease. The structural motifs present, including the pyridinylsulfonyl group, suggest a strong likelihood of interaction with the ATP-binding sites of protein kinases, a class of enzymes central to cellular regulation and a major focus of therapeutic intervention, particularly in oncology and immunology.[1][2][3] Furthermore, related morpholine and thiomorpholine derivatives have been explored as tachykinin receptor antagonists, highlighting the therapeutic versatility of this heterocyclic system in addressing inflammatory conditions and pain.[4][5]

High-throughput screening (HTS) is an indispensable methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds that interact with a biological target of interest.[6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of a robust HTS campaign to screen a library of this compound analogs against a representative protein kinase target. The protocols and principles outlined herein are designed to be adaptable to other related targets and assay formats, providing a comprehensive framework for hit identification and validation.

Pillar 1: Assay Principle & Selection - A Rationale-Driven Approach

The selection of an appropriate assay technology is paramount for the success of any HTS campaign.[9][10] For screening potential kinase inhibitors, several robust and scalable methods are available. The choice of assay should be guided by factors such as the nature of the kinase and its substrate, the required sensitivity and throughput, and cost-effectiveness.[11]

For the purpose of this guide, we will focus on a luminescence-based kinase assay , a widely adopted format in HTS due to its high sensitivity, broad dynamic range, and reduced susceptibility to interference from fluorescent compounds.[12][13] The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase by a test compound.[1]

Pillar 2: Experimental Design & Protocols - A Blueprint for Success

A meticulously planned experimental design is the bedrock of a reproducible and reliable HTS campaign.[6] This involves careful optimization of assay parameters, implementation of appropriate controls, and a clear workflow from initial screening to hit confirmation.

Overall Experimental Workflow

The screening process is a multi-step endeavor, beginning with a primary screen of the entire compound library at a single concentration, followed by secondary and orthogonal assays to confirm hits and eliminate false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary_Screen Single-Concentration Screen (e.g., 10 µM) Data_Analysis_1 Primary Data Analysis (Z-factor, % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Selection_1 Primary Hit Selection Data_Analysis_1->Hit_Selection_1 Dose_Response Dose-Response (IC50) of Primary Hits Hit_Selection_1->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Luciferase Inhibition) Orthogonal_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Cell_Based_Assay Cell-Based Assay SAR_Analysis->Cell_Based_Assay Hit_to_Lead Hit-to-Lead Optimization Cell_Based_Assay->Hit_to_Lead

Caption: High-level workflow for the HTS campaign.

Biochemical Assay: Luminescence-Based Kinase Activity

This protocol details a generic, adaptable method for assessing the inhibitory activity of the thiomorpholine analogs against a protein kinase of interest.

Materials:

  • Kinase: Purified, active protein kinase.

  • Substrate: Specific peptide or protein substrate for the chosen kinase.

  • Assay Buffer: Kinase-specific buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

  • ATP: Adenosine triphosphate.

  • Compound Library: this compound analogs dissolved in 100% DMSO.

  • Luminescence-based ATP detection reagent: (e.g., Kinase-Glo®).

  • Microplates: 384-well, white, solid-bottom plates.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the 384-well assay plates.

    • For the primary screen, this will result in a final assay concentration of 10 µM (assuming a final assay volume of 50 µL).

    • Designate specific wells for positive and negative controls on each plate.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the kinase and its substrate in the assay buffer at 2X the final desired concentration.

    • Dispense 25 µL of this master mix into each well of the assay plates containing the pre-spotted compounds.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in the assay buffer.

    • To initiate the kinase reaction, add 25 µL of the 2X ATP solution to each well.

    • Incubate the plates at room temperature for a pre-determined optimal time (e.g., 60 minutes). This incubation time should be optimized during assay development to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add an equal volume (50 µL) of the luminescence-based ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a microplate reader.

Cell-Based Assay: Target Engagement or Downstream Signaling

Cell-based assays are crucial for validating hits in a more physiologically relevant context.[3][4] This protocol provides a general framework for a cell-based assay to assess the effect of hit compounds on a specific signaling pathway.

Materials:

  • Cell Line: A cell line endogenously expressing the target kinase or engineered to do so.

  • Cell Culture Medium: Appropriate growth medium supplemented with serum and antibiotics.

  • Assay Plates: 384-well, clear-bottom, tissue culture-treated plates.

  • Detection Reagent: A reagent to measure a downstream event, such as a phosphorylation-specific antibody for an immunoassay (e.g., AlphaLISA® or TR-FRET) or a reporter gene assay system.

  • Stimulant (if required): A ligand or growth factor to activate the signaling pathway.

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the 384-well assay plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Add the hit compounds at various concentrations to the cells.

    • Incubate for a duration sufficient to observe an effect on the signaling pathway (e.g., 1-2 hours).

  • Pathway Stimulation (if applicable):

    • Add the stimulant to the appropriate wells to activate the kinase and its downstream pathway.

    • Incubate for a short period (e.g., 15-30 minutes).

  • Lysis and Detection:

    • Lyse the cells according to the detection reagent manufacturer's protocol.

    • Add the detection reagents (e.g., AlphaLISA acceptor beads and donor beads conjugated to specific antibodies).

    • Incubate as required to allow for antibody binding and signal generation.

  • Signal Reading:

    • Read the plate on a suitable microplate reader (e.g., an EnVision® reader for AlphaLISA).

Pillar 3: Data Analysis & Interpretation - From Raw Data to Actionable Insights

Rigorous data analysis is essential to identify true hits and avoid false positives.[6] Statistical metrics should be employed to assess the quality and robustness of the screen.

Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Identification

For the primary screen, the percentage inhibition for each compound is calculated relative to the controls:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive))

A common threshold for hit selection is a percentage inhibition greater than three times the standard deviation of the negative controls.

Dose-Response Analysis

For confirmed hits, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration. The IC₅₀ (half-maximal inhibitory concentration) is then determined by fitting the data to a four-parameter logistic equation.

ParameterDescriptionTypical Value/Range
Primary Screen Concentration Single concentration used to screen the entire library.10 µM
Z'-Factor A measure of assay quality and robustness.> 0.5
Hit Cutoff Threshold for selecting primary hits.> 3 standard deviations from the mean of the negative controls
IC₅₀ Concentration of an inhibitor where the response is reduced by half.Varies (nM to µM range)

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5) High variability in controls, low signal-to-background ratio.Optimize reagent concentrations, incubation times, and dispensing precision.
High False-Positive Rate Compound interference with the assay technology (e.g., luciferase inhibition).Implement counter-screens and orthogonal assays.
Poor Reproducibility Inconsistent liquid handling, plate-to-plate variation.Ensure proper calibration of automated liquid handlers, use plate normalization methods.
"Flat" SAR Non-specific inhibition or assay artifacts.Prioritize hits with clear structure-activity relationships for follow-up.

Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening of this compound analogs offers a powerful approach to identify novel modulators of key biological pathways, particularly those involving protein kinases. By employing a robust and well-validated HTS strategy, as outlined in these application notes, researchers can efficiently identify promising hit compounds. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and further biological characterization, holds the potential to translate these initial findings into valuable therapeutic candidates.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (n.d.). Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17). Retrieved from [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. (n.d.). Retrieved from [Link]

  • Application of Fluorescence Polarization in HTS Assays - PubMed. (n.d.). Retrieved from [Link]

  • Morpholine and thiomorpholine tachykinin receptor antagonists - Google Patents. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved from [Link]

  • Pyridinylimidazoles as dual glycogen synthase kinase 3β/p38α mitogen-activated protein kinase inhibitors - PubMed. (2019, August 1). Retrieved from [Link]

  • Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC. (n.d.). Retrieved from [Link]

  • AlphaScreen | BMG LABTECH. (n.d.). Retrieved from [Link]

  • AlphaScreen/AlphaLISA assays are bead based proximity assays, based... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity - PubMed. (2008, July 15). Retrieved from [Link]

  • High-throughput screening - Wikipedia. (n.d.). Retrieved from [Link]

  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research - Molecular Devices. (2024, June 19). Retrieved from [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Cell-based assays for high-throughput screening. - Broad Institute. (n.d.). Retrieved from [Link]

  • (PDF) A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. (2025, August 10). Retrieved from [Link]

  • What is High-Throughput Screening (HTS)? - LabKey. (2024, September 12). Retrieved from [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved from [Link]

  • High Throughput Screening (HTS) Services - Evotec. (n.d.). Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols - ResearchGate. (n.d.). Retrieved from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.). Retrieved from [Link]

  • Hit & Lead Discovery | Hit Identification - AXXAM. (n.d.). Retrieved from [Link]

  • Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens | Biology Methods and Protocols | Oxford Academic. (2025, June 17). Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC - NIH. (n.d.). Retrieved from [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening - ResearchGate. (2025, November 11). Retrieved from [Link]

  • Quality Control of Quantitative High Throughput Screening Data - PMC - NIH. (n.d.). Retrieved from [Link]

  • Two effective methods for correcting experimental high-throughput screening data | Bioinformatics | Oxford Academic. (2012, July 15). Retrieved from [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation - Books - The Royal Society of Chemistry. (2016, December 8). Retrieved from [Link]

  • High-Throughput Screening Assays. (n.d.). Retrieved from [Link]

  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies - BellBrook Labs. (2025, December 23). Retrieved from [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved from [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications - Hilaris Publisher. (2024, December 30). Retrieved from [Link]

  • High-Throughput Screening & Discovery | Southern Research. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Sulfonylation of Thiomorpholine with 2-Chloropyridine-3-sulfonyl chloride. Applicable For: Process Chemistry, Medicinal Chemistry, Drug Discovery (PI3K Pathway Intermediates).

Executive Summary & Reaction Logic

This guide addresses the synthesis of 4-[(2-chloropyridin-3-yl)sulfonyl]thiomorpholine , a critical intermediate often found in the synthesis of PI3K inhibitors (e.g., Buparlisib analogs).

The reaction is a nucleophilic substitution at the sulfonyl sulfur. However, the presence of the 2-chloro substituent on the pyridine ring introduces a competing electrophilic site. The electron-deficient pyridine ring makes the C-2 position susceptible to Nucleophilic Aromatic Substitution (


), particularly at elevated temperatures.

The Engineering Challenge: You must balance the activation energy required for sulfonylation against the threshold that triggers


 (displacement of the chlorine) or hydrolysis of the sulfonyl chloride.
Reaction Scheme & Competitors[1]

ReactionPathways SM1 2-Chloropyridine-3- sulfonyl chloride (Electrophile) Product TARGET PRODUCT (Sulfonamide Formation) Retains Cl atom SM1->Product Kinetic Control (< 0°C, Anhydrous) Impurity_SNAr IMPURITY A (SNAr) (C-2 Attack) Loss of Cl atom SM1->Impurity_SNAr Thermodynamic Control (> 25°C, Excess Base) Impurity_Hyd IMPURITY B (Hydrolysis) Sulfonic Acid SM1->Impurity_Hyd Moisture Present SM2 Thiomorpholine (Nucleophile) SM2->Product

Figure 1: Reaction pathways showing the competition between the desired sulfonylation (Green), the unwanted


 reaction (Red), and hydrolysis (Yellow).

The "Golden Path" Protocol

This protocol is designed to maximize regioselectivity and yield based on the reactivity profile of 2-chloropyridine derivatives [1][2].

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Chloropyridine-3-sulfonyl chloride 1.0ElectrophileHygroscopic. Quality Check: Ensure solid is white/pale yellow. If pink/oil, purification is needed.
Thiomorpholine 1.05 - 1.1NucleophileSlight excess ensures complete consumption of the unstable chloride.
DIPEA or Pyridine 1.2 - 1.5HCl ScavengerDo not use inorganic bases (NaOH/K2CO3) in biphasic systems without phase transfer catalysts to avoid hydrolysis.
DCM or THF Solvent[0.1 M]Must be Anhydrous. Water content <0.05% is required.
Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Electrophile Solvation: Dissolve 2-chloropyridine-3-sulfonyl chloride in anhydrous DCM (10 vol). Cool to -10°C to 0°C (Ice/Salt bath).

    • Why? Low temperature kinetically favors the faster sulfonylation over the slower

      
       displacement of the chlorine.
      
  • Base Addition: Add DIPEA (1.2 equiv) dropwise.

  • Nucleophile Addition: Dissolve Thiomorpholine (1.05 equiv) in DCM (2 vol). Add this solution dropwise to the cold reaction mixture over 30 minutes.

    • Control: Maintain internal temperature < 5°C. An exotherm indicates reaction; a spike >10°C risks

      
      .
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Add water (equal vol) to quench.

  • Workup: Separate phases. Wash organic layer with 0.1N HCl (removes unreacted amine/pyridine) followed by Brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo. The product usually crystallizes upon standing or trituration with Hexane/Ether.

Troubleshooting Center (Q&A)

Category A: Low Yield & Starting Material Loss

Q: The sulfonyl chloride is consumed, but the product yield is <40%. I see a large peak at the solvent front in LCMS.

  • Diagnosis: Hydrolysis. The sulfonyl chloride reacted with adventitious water to form 2-chloropyridine-3-sulfonic acid. This acid is water-soluble and was likely washed away during the aqueous workup, leaving you with low mass recovery.

  • The Fix:

    • Check solvent water content (Karl Fischer titration).

    • Ensure the starting sulfonyl chloride was not already degraded (check proton NMR for broad acidic protons).

    • Protocol Adjustment: Increase the addition rate of thiomorpholine (while cooling) to outcompete the hydrolysis rate.

Q: I am observing a precipitate forming immediately upon adding the base.

  • Diagnosis: This is normal. It is likely the hydrochloride salt of the base (DIPEA·HCl) or the pyridinium salt.

  • Action: Do not filter. Ensure efficient stirring. If the precipitate is the sulfonyl chloride crashing out (unlikely in DCM), add more solvent.

Category B: Impurity Profiling

Q: I see a byproduct with a Mass (m/z) approximately 36 units lower than the product, and it lacks the Chlorine isotope pattern.

  • Diagnosis:

    
     Side Reaction.  The thiomorpholine attacked the C-2 position of the pyridine ring, displacing the Chlorine atom.
    
  • Root Cause: Temperature was too high during addition, or the reaction was left too long with excess amine.

  • The Fix:

    • Strictly maintain T < 0°C during addition.

    • Do not heat the reaction to reflux.

    • Verify the identity: The product should show a 3:1 ratio of

      
       isotopes in MS. The impurity will not.
      

Q: The product is colored (pink/brown) and oily, but NMR looks roughly correct.

  • Diagnosis: Oxidation or Pyridine Contamination. Thiomorpholine sulfur is susceptible to oxidation to sulfoxide/sulfone if exposed to air/light for long periods, or trace pyridine-sulfur complexes are present.

  • The Fix:

    • Purification: Dissolve in minimal hot Ethanol and crystallize. Alternatively, pass through a short silica plug using DCM/MeOH (98:2).

    • Prevention: Degas solvents if the issue persists.

Category C: Scalability

Q: On a gram scale, the yield was 85%, but on a 100g scale, it dropped to 60%. Why?

  • Diagnosis: Heat Transfer Limitation. On a larger scale, the exotherm during the amine addition is harder to control, leading to local hot spots that favor the

    
     impurity or hydrolysis.
    
  • The Fix:

    • Use an internal temperature probe, not just a bath thermometer.

    • Extend addition time to 2-3 hours.

    • Consider "Active Cooling" (jacketed reactor) rather than a simple ice bath.

Diagnostic Logic Flow

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Start Diagnosis CheckLCMS Check LCMS of Crude Start->CheckLCMS MassCorrect Mass = Expected (278 amu) Cl Pattern Present? CheckLCMS->MassCorrect MassLow Mass = Low (~242 amu) No Cl Pattern? CheckLCMS->MassLow MassAcid Mass = Sulfonic Acid (Water Soluble) CheckLCMS->MassAcid YieldIssue Yield Low? MassCorrect->YieldIssue PurityIssue Purity Low? MassCorrect->PurityIssue Soln_SNAr SOLUTION: SNAr Side Reaction. LOWER Temperature. Add Amine slower. MassLow->Soln_SNAr Soln_Dry SOLUTION: Hydrolysis. Dry solvents (KF < 0.05%). Check SM quality. MassAcid->Soln_Dry Soln_Workup SOLUTION: Product lost in aqueous layer. Check pH of extraction. Avoid strong acid washes. YieldIssue->Soln_Workup Yes

Figure 2: Troubleshooting decision matrix based on LCMS data and yield outcomes.

References

  • Preparation of Aryl Sulfonyl Chlorides.Aqueous Process Chemistry. 2-chloropyridine-3-sulfonyl chloride is prone to hydrolysis but stable in specific acidic aqueous conditions during formation; however, in organic synthesis, anhydrous conditions are required to prevent reversion to sulfonic acid.

    • Source: Org.[1] Process Res. Dev. 2009, 13, 5, 907–910.

  • Synthesis of PI3K Inhibitors (Buparlisib/BKM120). The coupling of 2-chloropyridine-3-sulfonyl chloride with amines is a key step in the synthesis of PI3K inhibitors.

    • Source: World Intellectual Property Organization, WO2012095505 & WO2007084786.

  • Reactivity of Chloropyridines. 2-Chloropyridines are activated for Nucleophilic Aromatic Substitution ( ), particularly with amine nucleophiles. Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

Technical Support Center: Purification of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. The information provided herein is based on established scientific principles and practical, field-tested methodologies to ensure you can achieve the desired purity and yield for your critical applications.

I. Introduction to Purification Challenges

The synthesis of this compound typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with thiomorpholine. While the synthetic route may appear straightforward, the purification of the final product often presents significant challenges. These difficulties arise from the presence of unreacted starting materials, various side-products, and the inherent stability characteristics of the target molecule. Achieving high purity is paramount, as even trace impurities can impact downstream applications, including pharmacological and toxicological studies.

This guide provides a structured approach to troubleshooting common purification issues through a series of frequently asked questions and detailed troubleshooting protocols.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and offers systematic solutions.

Issue 1: Presence of Unreacted 2-Chloropyridine-3-sulfonyl Chloride in the Final Product

Question: My final product shows a persistent impurity that I've identified as the starting material, 2-chloropyridine-3-sulfonyl chloride, even after initial purification attempts. How can I effectively remove it?

Answer: The presence of unreacted 2-chloropyridine-3-sulfonyl chloride is a common issue stemming from incomplete reaction or inefficient initial work-up. Due to its reactive nature, its removal is critical.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Hydrolysis during Work-up: Aqueous work-up procedures can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can also be a challenging impurity to remove.

  • Co-precipitation/Co-crystallization: The starting material might co-crystallize with the product, making simple recrystallization ineffective.

Troubleshooting Protocol:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching Strategy: Before aqueous work-up, consider quenching the excess sulfonyl chloride with a small amount of a primary or secondary amine (e.g., a slight excess of thiomorpholine or a different scavenger amine) to form a more easily separable sulfonamide.

  • Liquid-Liquid Extraction: An acidic wash can be employed to remove the basic thiomorpholine starting material. The product, being a sulfonamide, is generally neutral and will remain in the organic layer.

  • Chromatographic Purification: Flash column chromatography is often the most effective method for removing stubborn impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from the more polar sulfonic acid and other by-products.

Issue 2: Formation of Bis-sulfonated By-products

Question: I am observing a higher molecular weight impurity that I suspect is a bis-sulfonated species. What causes this, and how can I prevent and remove it?

Answer: The formation of bis-sulfonated by-products, while less common, can occur under certain reaction conditions. This typically involves the reaction of a second molecule of the sulfonyl chloride with another reactive site.

Root Cause Analysis:

  • Reaction Stoichiometry: An excess of the sulfonyl chloride relative to the thiomorpholine can drive the formation of such by-products.

  • Presence of Impurities in Starting Materials: Impurities in the thiomorpholine starting material could potentially have multiple reactive sites.

Preventative and Remedial Actions:

  • Control Stoichiometry: Use a slight excess of thiomorpholine to ensure the complete consumption of the 2-chloropyridine-3-sulfonyl chloride.

  • Purification of Starting Materials: Ensure the purity of the thiomorpholine starting material before use. Distillation or recrystallization of the thiomorpholine may be necessary.

  • Chromatographic Separation: Similar to removing unreacted starting materials, flash column chromatography is the most reliable method to separate the desired monosulfonated product from higher molecular weight bis-sulfonated impurities.

Issue 3: Product Degradation During Purification

Question: I am experiencing a loss of my target compound during purification, particularly during heating or prolonged exposure to certain conditions. What are the likely degradation pathways and how can I mitigate them?

Answer: this compound, while generally stable, can be susceptible to degradation under harsh conditions.

Forced Degradation Insights: Forced degradation studies on similar stable molecules have shown that they can degrade under harsh hydrolytic conditions (acidic or basic) at elevated temperatures.[1] For instance, some stable molecules show degradation in the presence of 0.1 M HCl or 0.1 M NaOH at 60°C.[1]

Potential Degradation Pathways:

  • Hydrolysis: The sulfonyl group can be susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures.

  • Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized, particularly if oxidizing agents are present.

  • Photodegradation: Prolonged exposure to UV light may cause degradation.

Mitigation Strategies:

  • pH Control: During extractions and chromatography, maintain a neutral pH to minimize hydrolysis.

  • Temperature Management: Avoid excessive heating during solvent removal (rotoevaporation) and recrystallization. Use the lowest effective temperature.

  • Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Protection from Light: Store the compound and conduct purification steps in amber-colored glassware or protect the apparatus from direct light.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal recrystallization solvent system will depend on the specific impurities present. A good starting point is a binary solvent system that allows for good solubility at elevated temperatures and poor solubility at room temperature or below. Common systems include:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexanes

  • Dichloromethane/Hexanes

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch. Solvothermal recrystallization techniques can also be explored to access new polymorphs and solvates.[2]

Q2: Can I use distillation to purify this compound?

A2: Due to its relatively high molecular weight and potential for thermal degradation, distillation is generally not a recommended purification method for this compound. The required high temperatures could lead to decomposition. Purification of the precursor, pyridine-3-sulfonyl chloride, can be achieved by distillation under reduced pressure.[3]

Q3: What are the typical impurities I should expect to see in my crude product?

A3: Besides unreacted starting materials, common impurities can include:

  • Pyridine-3-sulfonic acid: From the hydrolysis of the sulfonyl chloride.

  • 5-chloropyridine-3-sulfonyl chloride: A potential impurity in the starting sulfonyl chloride.[3]

  • Solvent Residues: From the reaction and work-up.

  • By-products from side reactions: The specific nature of these will depend on the reaction conditions.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

IV. Experimental Workflows and Diagrams

General Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench Excess Sulfonyl Chloride (Optional, e.g., with amine) Start->Quench SolventRemoval Solvent Removal (Rotary Evaporation) Quench->SolventRemoval Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water, Acid/Base Washes) SolventRemoval->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration of Filtrate Filtration->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography FractionAnalysis TLC/HPLC Analysis of Fractions Chromatography->FractionAnalysis CombinePure Combine Pure Fractions FractionAnalysis->CombinePure FinalSolventRemoval Final Solvent Removal CombinePure->FinalSolventRemoval Recrystallization Recrystallization (Optional) FinalSolventRemoval->Recrystallization DryingFinal Drying of Final Product (Vacuum Oven) Recrystallization->DryingFinal FinalProduct Pure this compound DryingFinal->FinalProduct TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Impure Product (Post-Initial Purification) UnreactedSM Unreacted Starting Material (2-chloropyridine-3-sulfonyl chloride) Problem->UnreactedSM Identified by NMR/MS/HPLC Byproduct Side-Product Formation (e.g., bis-sulfonated) Problem->Byproduct Identified by MS/HPLC Degradation Product Degradation (Hydrolysis, Oxidation) Problem->Degradation Observed low yield or new impurities OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) UnreactedSM->OptimizeReaction ImproveWorkup Improve Work-up (Quenching, Extraction pH) UnreactedSM->ImproveWorkup ColumnChrom Flash Column Chromatography UnreactedSM->ColumnChrom Byproduct->OptimizeReaction Byproduct->ColumnChrom Recrystallize Recrystallization (Solvent Screening) Degradation->Recrystallize MildConditions Use Milder Conditions (Low Temp, Inert Atmosphere) Degradation->MildConditions

Caption: Troubleshooting Logic Diagram

V. References

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015, June 11). DSpace@MIT. Retrieved February 23, 2026, from [Link]

  • Method for producing pyridine-3-sulfonyl chloride. (n.d.). European Patent Office. Retrieved February 23, 2026, from [Link]

  • Pyridine-3-sulfonyl chloride production method. (n.d.). Google Patents. Retrieved February 23, 2026, from

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022, May 19). ChemRxiv. Retrieved February 23, 2026, from [Link]

  • Preparation of α-Carboline. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

  • Synthesis of thiomorpholines. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Studies of Thiomorpholine Derivatives. I. : Synthesis. (n.d.). Amanote Research. Retrieved February 23, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 23, 2026, from [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Preparation method of thiomorpholine. (n.d.). Google Patents. Retrieved February 23, 2026, from

  • Accessing new polymorphs and solvates through solvothermal recrystallization. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, January 15). ManTech Publications. Retrieved February 23, 2026, from [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]

  • Method for producing pyridine-3-sulfonyl chloride. (n.d.). Google Patents. Retrieved February 23, 2026, from

  • 4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. (2003, July 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023, May 23). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025, April 9). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Solubility Optimization for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility/Dissolution Challenges in Pyridine-Based Scaffolds

Introduction: The "Flatland" Problem

Welcome to the technical support hub for pyridine chemistry. If you are here, you are likely facing the "brick dust" challenge. Pyridine derivatives are ubiquitous in kinase inhibitors and GPCR ligands due to their ability to form key hydrogen bonds (H-bonds) within active sites. However, their planar, aromatic nature often leads to high crystal lattice energy and poor aqueous solubility.

This guide moves beyond generic advice. We analyze the specific physicochemical liabilities of the pyridine ring—specifically its weak basicity (


) and planar stacking propensity—to provide actionable, mechanism-based solutions.

Module 1: Pre-Formulation Diagnostics

FAQ: Physicochemical Characterization

Q: My pyridine derivative has a calculated LogP (cLogP) of 3.5, but it precipitates in PBS (pH 7.4). Why? A: This is a classic ionization issue.

  • The Mechanism: The pyridine nitrogen is a weak base with a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     typically between 4.0 and 6.0 (depending on substituents). At pH 7.4, the environment is significantly more basic than the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    of the pyridine.
  • The Calculation: Using the Henderson-Hasselbalch equation:

    
    
    If your compound has a 
    
    
    
    of 5.2, at pH 7.4, the ratio of neutral (insoluble) to protonated (soluble) species is approximately 158:1. Your compound is effectively 99% neutral, crashing out of solution.
  • The Fix: You must determine the experimental

    
     early. If 
    
    
    
    , solubility at physiological pH will be driven entirely by intrinsic solubility (
    
    
    ), not ionization.

Q: How do I distinguish between "Grease Ball" vs. "Brick Dust" insolubility? A: You need to compare Melting Point (


) and LogP.
  • Grease Ball (Lipophilic): High LogP (>5), Low MP (<150°C). Solvation limited. Solution: Surfactants, lipid formulations, or cyclodextrins.

  • Brick Dust (High Lattice Energy): Moderate LogP (1-3), High MP (>200°C). Crystal packing limited. Pyridines often fall here due to

    
    -
    
    
    
    stacking. Solution: Disrupt planarity (chemical mod) or Amorphous Solid Dispersion (ASD).

Module 2: Chemical Modification Strategies

Troubleshooting: Structural Design

Q: I cannot change the core scaffold. What minor modifications disrupt packing without killing potency? A: Employ the "Magic Methyl" or "Fluoro" effect to disrupt molecular planarity.[1]

  • Strategy: Introduce a substituent ortho to the inter-ring bond connecting the pyridine to the rest of the molecule.[1] This forces a twist in the dihedral angle, preventing flat stacking in the crystal lattice.[1]

  • Evidence: Modifications disrupting planarity and symmetry have been shown to increase solubility by orders of magnitude by lowering the melting point (reducing lattice energy) [1].[1]

FAQ: Salt Selection for Weak Bases

Q: Which counter-ions work best for pyridine derivatives? A: Because pyridine is a weak base (


), you need a strong acid to ensure a stable salt.
  • The Rule of Thumb: Ensure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (pK_a of base - pK_a of acid) > 3.
    
  • Recommended Acids:

    • Methanesulfonic Acid (Mesylate): Strong acid (

      
      ), excellent for weak bases.
      
    • Hydrochloric Acid (Hydrochloride): Standard, but risk of common ion effect (solubility decreases in gastric fluid due to Cl-).

    • Sulfuric Acid (Sulfate/Bisulfate): Strong, but can form hydrates.

  • Avoid: Weak acids like Citric, Tartaric, or Fumaric acid. They will likely form unstable salts that disproportionate back to the free base in solution or upon storage [2].[1]

Module 3: Formulation Strategies

Visual Guide: The Solubility Decision Tree

Use this logic flow to select the correct formulation strategy based on your compound's properties.

SolubilityDecisionTree start Start: Insoluble Pyridine Derivative pka_check Check pKa & pH 7.4 Solubility start->pka_check is_ionized Is it ionized at pH 7.4? pka_check->is_ionized salt_screen Salt Screening (Target: Strong Acids) is_ionized->salt_screen Yes (Basic pKa > 8) lattice_check Check Melting Point (MP) is_ionized->lattice_check No (Weak Base pKa < 6) salt_screen->lattice_check Salt still insoluble? high_mp High MP (>200°C) (Brick Dust) lattice_check->high_mp High Lattice Energy low_mp Low MP (<150°C) (Grease Ball) lattice_check->low_mp Lipophilic asd Amorphous Solid Dispersion (HPMCAS, PVP-VA) high_mp->asd cd Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) high_mp->cd Alternative lipid Lipid Formulation / SEDDS low_mp->lipid low_mp->cd

Figure 1: Decision matrix for selecting solubility enhancement strategies based on pKa and Melting Point.

FAQ: Cyclodextrin Complexation

Q: Why isn't my pyridine binding to Beta-Cyclodextrin (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-CD)? 
A:  Steric hindrance or lack of hydrophobicity may be the cause.
  • Mechanism: Pyridines often bind well to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CD, but the binding constant (
    
    
    
    ) depends on the fit of the hydrophobic moiety into the CD cavity.
  • Optimization:

    • Switch Derivative: Use Hydroxypropyl-

      
      -CD (HP-
      
      
      
      -CD) or Sulfobutylether-
      
      
      -CD (SBE-
      
      
      -CD). These are more water-soluble and safer for parenteral use than parent
      
      
      -CD [3].
    • Ionization State: Cyclodextrins bind neutral species more strongly than charged ones.[1] Ensure your formulation pH keeps the pyridine uncharged during the complexation step, then adjust pH if necessary [4].[1]

Module 4: Advanced Troubleshooting (The "Help Desk")

SymptomProbable CauseCorrective Action
Precipitation upon dilution (DMSO stock into buffer)"Crash-out" due to LogP/Solubility limit. The compound is thermodynamically unstable in water.[1]1. Reduce drug load.2. Pre-dissolve in a surfactant (e.g., Tween 80) before adding buffer.3. Switch to a cosolvent system (e.g., 10% EtOH / 40% PEG400 / 50% Water).
Gelling/Viscosity increase during salt formationFormation of a metastable polymorph or hydrate.1.[1] Use a slower crystallization method (vapor diffusion).2. Switch solvent (e.g., from MeOH to Isopropanol).3. Verify stoichiometry (ensure 1:1 acid:base ratio).
Low oral bioavailability despite good solubility in acid (pH 1.2)"Parachute failure." Compound dissolves in stomach but precipitates in the small intestine (pH 6.8).[1]1. Use HPMCAS (enteric polymer) to maintain supersaturation in the intestine.2.[1] Formulate as an Amorphous Solid Dispersion (ASD) to inhibit recrystallization [5].[2]

Experimental Protocols

Protocol 1: High-Throughput Salt Screening for Weak Bases

Objective: Identify a stable salt form for a pyridine derivative with


.

Materials:

  • Compound (Free Base)

  • Acids (1M solutions in THF or EtOH): Methanesulfonic, HCl, H2SO4, Benzenesulfonic, Ethanesulfonic.

  • Solvents: Acetone, Isopropanol (IPA), Ethyl Acetate.

Procedure:

  • Dissolution: Dissolve 50 mg of free base in the minimum amount of solvent (try Acetone first).

  • Acid Addition: Add 1.05 equivalents of the acid solution dropwise while stirring at room temperature.

    • Note: For H2SO4, use 0.5 equivalents if targeting the sulfate (2:1), or 1.0 eq for bisulfate.

  • Observation:

    • Immediate Precipitate: Heat to reflux to redissolve, then cool slowly to 4°C (Recrystallization).

    • No Precipitate: Evaporate solvent slowly or add an anti-solvent (e.g., Heptane or MTBE).

  • Analysis: Filter solids and analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity) and DSC (Differential Scanning Calorimetry) for melting point.

    • Success Criteria: Single endotherm in DSC, distinct X-ray powder diffraction pattern different from free base.

Protocol 2: Kinetic Solubility Profiling

Objective: Determine the "crash point" of your compound in biological buffers.[1]

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Dosing: In a 96-well plate, add 196

    
    L of PBS (pH 7.4) per well.
    
  • Spiking: Add DMSO stock in increasing increments (e.g., 0.5, 1.0, 2.0, 4.0 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    L) to separate wells to create a concentration gradient (e.g., 25, 50, 100, 200 
    
    
    
    M). Keep DMSO < 2%.
  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure UV absorbance (or Nephelometry).

    • Inflection Point: The concentration where absorbance/scattering spikes non-linearly indicates precipitation.[1]

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. (2011). Link

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. (2025). Link

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. (2024). Link

  • Inclusion behavior of beta-cyclodextrin with bipyridine molecules. Journal of Physical Chemistry B. (2009). Link

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability. International Journal of Pharmaceutics. (2019). Link

Sources

Technical Support Center: Analysis of 2-Chloropyridine Derivative Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-chloropyridine derivatives under various stress conditions. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate robust and reliable experimental outcomes.

Section 1: Understanding Degradation Pathways of 2-Chloropyridine Derivatives

2-Chloropyridine and its derivatives are important intermediates in the pharmaceutical and agrochemical industries.[1] Understanding their stability and degradation pathways under stress conditions is crucial for ensuring the safety, efficacy, and shelf-life of products. The primary degradation pathways for these compounds are hydrolysis, oxidation, and photolysis.

Frequently Asked Questions (FAQs) on Degradation Pathways

Q1: What are the major degradation products of 2-chloropyridine under hydrolytic stress?

A1: Under aqueous conditions, particularly at elevated temperatures or under acidic or basic conditions, the primary degradation product of 2-chloropyridine is 2-hydroxypyridine.[2][3] The hydrolysis involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. The rate of hydrolysis is significantly influenced by pH and temperature.[4][5] In acidic conditions, the reaction can be catalyzed, although 2-chloropyridine shows relative stability in acidic media compared to alkaline conditions where the degradation rate increases.[2][4]

Q2: What happens when 2-chloropyridine derivatives are subjected to oxidative stress?

A2: Oxidative stress, typically induced by reagents like hydrogen peroxide (H₂O₂), leads to the formation of 2-chloropyridine-N-oxide.[6] This N-oxidation is a common metabolic pathway and can also occur during chemical synthesis or degradation. The reaction conditions, such as temperature and the presence of catalysts, can influence the rate and yield of N-oxide formation.

Q3: How do 2-chloropyridine derivatives behave under photolytic stress?

A3: Exposure to light, particularly UV irradiation, can induce the degradation of 2-chloropyridine. A key photodegradation product is 2-hydroxypyridine, formed through the dehalogenation of the parent compound.[7] The degradation kinetics can be influenced by the solvent and the wavelength of light used. It is important to note that some intermediate photoproducts may exhibit genotoxicity, which can increase during the initial phases of degradation before eventually decreasing with prolonged exposure.[7]

Section 2: Troubleshooting Analytical Methods

Accurate monitoring of the degradation of 2-chloropyridine derivatives and the identification of their byproducts rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques. This section provides troubleshooting guidance for common issues encountered during the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone for quantifying 2-chloropyridine and its degradation products. However, the basic nature of the pyridine ring can lead to chromatographic challenges.

Q4: I'm observing significant peak tailing for 2-chloropyridine and its basic derivatives. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like pyridines is often caused by secondary interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[8][9]

  • Explanation of Causality: At mobile phase pH values above the pKa of silanol groups (typically around 3.5-4.5), these groups become deprotonated and negatively charged (-SiO⁻). The positively charged basic analytes can then interact with these sites via ion exchange, leading to a secondary retention mechanism that causes peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a value between 2 and 4 will suppress the ionization of silanol groups, minimizing these secondary interactions.[10]

    • Use of an Acidic Additive: The addition of a small amount of an acid like formic acid or sulfuric acid to the mobile phase can improve peak shape.[11]

    • Column Selection: Employ a modern, high-purity silica column with end-capping. These columns have a lower concentration of accessible silanol groups.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.

Q5: My retention times for 2-chloropyridine and its degradation products are shifting between runs. What are the likely causes and solutions?

A5: Retention time variability can compromise the reliability of your data. The most common causes are related to the mobile phase, column temperature, and the HPLC system itself.[12]

  • Explanation of Causality: For ionizable compounds like pyridine derivatives, even small changes in mobile phase pH can significantly alter their retention time.[10] Inconsistent mobile phase composition, fluctuating column temperature, and pump-related flow rate inaccuracies are also major contributors.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-degassed. If using a buffer, verify the pH with a calibrated meter before use.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.

    • System Equilibration: Allow the HPLC system and column to equilibrate thoroughly with the mobile phase before starting a sequence of injections.

    • Pump Maintenance: Check for leaks in the pump and ensure the pump seals are in good condition.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful tool for the identification of volatile and semi-volatile degradation products. However, the polarity of some degradation products, like 2-hydroxypyridine, necessitates derivatization.

Q6: I am trying to analyze 2-hydroxypyridine using GC-MS, but I am not getting a good peak. Do I need to derivatize it?

A6: Yes, derivatization is highly recommended for the GC-MS analysis of polar compounds like 2-hydroxypyridine.[14][15]

  • Explanation of Causality: The hydroxyl group in 2-hydroxypyridine makes the molecule polar and less volatile. This can lead to poor peak shape (tailing) due to interactions with active sites in the GC system and low sensitivity. Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar group, increasing volatility and thermal stability.[14]

  • Recommended Derivatization Protocol:

    • Silylation: This is a common and effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[1][6]

    • Protocol:

      • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

      • Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS) and a catalyst like pyridine (if needed).

      • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

      • Inject the derivatized sample into the GC-MS.

Q7: I am seeing multiple peaks for what I believe is a single derivatized degradation product. What could be the issue?

A7: The presence of multiple peaks for a single derivatized analyte can be due to incomplete derivatization or the formation of different derivatives.

  • Explanation of Causality: If the derivatization reaction does not go to completion, you may see a peak for the underivatized compound and one or more peaks for the partially and fully derivatized compound. Some compounds can also exist in tautomeric forms, which can lead to the formation of different derivatives.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Increase the reaction time, temperature, or the amount of derivatizing reagent to drive the reaction to completion.

    • Ensure Anhydrous Conditions: Water can quench the derivatization reaction. Ensure your sample and solvents are dry.

    • Check for Tautomers: For compounds like 2-hydroxypyridine, which can exist in equilibrium with its 2-pyridone tautomer, consider if this could lead to different derivatized products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is an invaluable tool for the structural elucidation of unknown degradation products.

Q8: I have a complex mixture of degradation products. How can I use NMR to identify the individual components?

A8: Analyzing complex mixtures by NMR can be challenging due to overlapping signals.[16]

  • Explanation of Causality: In a mixture, the ¹H and ¹³C NMR spectra will show signals for all components, often leading to significant peak overlap, making direct interpretation difficult.

  • Strategies for Analysis:

    • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can help to identify which protons and carbons belong to the same molecule by revealing their connectivity.

    • LC-NMR: Coupling HPLC with NMR allows for the separation of the mixture before NMR analysis of the individual components.

    • Spectral Databases: Compare the experimental spectra with those of known 2-chloropyridine derivatives and potential degradation products available in spectral databases.[17][18]

Q9: The chemical shifts in my NMR spectrum seem to be affected by the sample matrix. How can I get more reliable data?

A9: The chemical environment, including solvent and pH, can influence chemical shifts, especially for heterocyclic compounds like pyridines.[19]

  • Explanation of Causality: The nitrogen atom in the pyridine ring can be protonated, and the degree of protonation is pH-dependent. This can significantly affect the electron density in the ring and thus the chemical shifts of the protons and carbons.

  • Troubleshooting Steps:

    • Use a Buffered Solvent System: If analyzing in a protic solvent, using a buffer can help to maintain a constant pH and thus stabilize the chemical shifts.

    • Internal Standard: Use a non-reactive internal standard (e.g., TMS) for accurate referencing of the chemical shifts.

    • Solvent Selection: Be consistent with the solvent used for all samples in a study. Deuterated chloroform (CDCl₃) is a common choice for less polar derivatives, while deuterated water (D₂O) or methanol (CD₃OD) may be needed for more polar degradation products.

Section 3: Experimental Protocols and Data

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[20] A typical study involves subjecting the 2-chloropyridine derivative to hydrolytic, oxidative, and photolytic stress.[21][22][23][24]

Table 1: Recommended Conditions for Forced Degradation Studies of 2-Chloropyridine Derivatives

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60-80°C2 - 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp. - 60°C1 - 12 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Photolysis UV light (254 nm) and visible lightAmbientAs per ICH Q1B guidelines
Thermal 80°C48 hours
Data Presentation

The following table summarizes the expected major degradation products of 2-chloropyridine under different stress conditions.

Table 2: Summary of Major Degradation Products

Stress ConditionMajor Degradation ProductAnalytical Technique
Hydrolysis2-HydroxypyridineHPLC, GC-MS (with derivatization), NMR
Oxidation2-Chloropyridine-N-oxideHPLC, LC-MS, NMR
Photolysis2-HydroxypyridineHPLC, GC-MS (with derivatization), NMR

Section 4: Visualizing Workflows and Pathways

Degradation Pathways

DegradationPathways 2-Chloropyridine 2-Chloropyridine 2-Hydroxypyridine 2-Hydroxypyridine 2-Chloropyridine->2-Hydroxypyridine Hydrolysis (H₂O, H⁺/OH⁻) 2-Chloropyridine->2-Hydroxypyridine Photolysis (hν) 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloropyridine->2-Chloropyridine-N-oxide Oxidation ([O])

Caption: Major degradation pathways of 2-chloropyridine.

HPLC Troubleshooting Workflow

HPLCTroubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Lower Mobile Phase pH to 2-3 check_ph->adjust_ph No check_column Using a Modern End-capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a High-Purity, End-capped Column check_column->change_column No add_modifier Add Acidic Modifier (e.g., Formic Acid) check_column->add_modifier Yes change_column->add_modifier end Symmetrical Peaks add_modifier->end

Caption: Workflow for troubleshooting peak tailing in HPLC.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Karakosta, P., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(2), 151-165.
  • Lin, D. L., & Wang, S. M. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 9(4), 1-15.
  • Barrera, C. M., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • Ali, F., & Khan, A. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(1), 59-62.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Velev, V. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Retrieved from [Link]

  • Katritzky, A. R., & Kucharska, H. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12, 671-676.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [https://www.researchgate.net/publication/323450787_A_Guide_for_HPLC_Troubleshooting_How_to_Diagnose_and_Solve_Chromatographic_Problems]([Link]_ Troubleshooting_How_to_Diagnose_and_Solve_Chromatographic_Problems)

  • (n.d.). HPLC Troubleshooting Guide.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Lin, D. L., & Wang, S. M. (2001). "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Journal of Food and Drug Analysis, 9(4).
  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Tahir, N. M., & Lias, K. (2012). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. Sains Malaysiana, 41(12), 1541-1547.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 129-140.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Reviews, 34(3), 320-336.
  • Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147.
  • Shimadzu (Europe). (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]

  • News-Medical.net. (2019, February 26). Challenges in Targeted Metabolomics. Retrieved from [Link]

  • Wagh, A., et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine, 5(7), 1-15.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Retrieved from [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • SpectraBase. (n.d.). 2-Chloropyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Le, S., & Desjardins, D. (2024). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. Mass Spectrometry Reviews.
  • Wickremasinghe, C. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]

  • Chromatography Today. (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. Retrieved from [Link]

  • Khan, M. S., et al. (2020). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia, 62(2), 315-325.
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Patel, P. N., et al. (2013). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 488-491.
  • Kumar, A., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Future Journal of Pharmaceutical Sciences, 9(1), 1-8.
  • Abe, M., et al. (2001). Photodissociation of CO from [Ru3(μ3-O)(μ-OOCCH3)6(CO)L2] in acetonitrile, where L = pyridine, 4-cyanopyridine and methanol. Dalton Transactions, (12), 1774-1779.

Sources

Enhancing the biological activity of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing the biological activity of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine Ticket ID: OPT-SC-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Lead Optimization Help Desk

You are currently working with This compound , a high-value bifunctional scaffold. You have likely encountered a "potency ceiling" or "metabolic clearance" issue. This is not a dead end; it is a feature of this specific intermediate.

This scaffold contains two distinct "handles" for biological enhancement:

  • The Electrophilic Handle (C2-Chlorine): A prime site for diversifying the molecule to reach deep binding pockets.

  • The Metabolic Handle (Thiomorpholine Sulfur): A site to modulate polarity (logP) and metabolic stability.

Below are the troubleshooting guides designed to transform this building block into a potent lead candidate.

Module 1: Potency Enhancement (The Chlorine Handle)

User Issue: "My compound binds, but IC50 is stuck in the micromolar range. The core is too rigid."

Diagnosis: The 2-chloropyridine ring is an electron-deficient heteroaromatic system. The sulfonyl group at the C3 position is a strong electron-withdrawing group (EWG), which significantly activates the chlorine at C2 for Nucleophilic Aromatic Substitution (


) . If you are testing the parent compound with the chlorine intact, you are likely missing critical hydrogen-bonding interactions or hydrophobic contacts that a substituent at C2 would provide.

Troubleshooting Protocol: Execute an


 displacement library campaign. The chlorine is a "placeholder" meant to be replaced by amines, alkoxides, or thiols.

Step-by-Step Optimization Workflow:

  • Reaction Setup:

    • Solvent: DMF or DMSO (polar aprotic is essential).

    • Base:

      
       or DIPEA (Hunig's base).
      
    • Nucleophiles: Primary/secondary amines (R-NH2), phenols (Ar-OH).

    • Temperature: Start at 60°C. The C3-sulfonyl group makes this reaction facile compared to unactivated chloropyridines.

  • Library Design Strategy:

    • For H-Bond Donors: Introduce aliphatic amines (e.g., piperazines, pyrrolidines) to interact with Asp/Glu residues in the target pocket.

    • For Hydrophobic Clamps: Introduce aniline derivatives or benzylamines to access hydrophobic sub-pockets.

  • Validation:

    • Monitor the disappearance of the Ar-Cl peak (~150 ppm in

      
       NMR).
      
    • Test for "induced fit" in your biological assay.

Visual Guide:


 Activation Pathway 

SNAr_Pathway Scaffold Parent Scaffold (2-Cl, 3-SO2) Activation Activation by C3-Sulfonyl EWG Scaffold->Activation Electronic Effect Intermediate Meisenheimer-like Complex Activation->Intermediate + Nucleophile (R-NH2) Product Enhanced Potency (2-Amino Derivative) Intermediate->Product - HCl (Elimination)

Caption: The C3-sulfonyl group lowers the activation energy for displacing the C2-chlorine, allowing rapid library generation.

Module 2: Metabolic Stability (The Sulfur Handle)

User Issue: "The compound is potent in vitro but vanishes in microsomal stability assays (


 min)."

Diagnosis: The sulfur atom in the thiomorpholine ring is a "soft spot" for oxidative metabolism. Cytochrome P450 enzymes (particularly CYP3A4) readily oxidize the sulfide (-S-) to the sulfoxide (-S=O) and eventually the sulfone (-SO2-). This uncontrolled oxidation in vivo leads to rapid clearance and unpredictable pharmacokinetics.

Troubleshooting Protocol: Pre-emptively oxidize the sulfur. This "blocks" the metabolic soft spot and often improves solubility.

Comparative Data: Oxidation States

FeatureSulfide (-S-)Sulfoxide (-S=O)Sulfone (-SO2-)
Metabolic Stability Low (Rapid oxidation)Medium (Chiral center issues)High (Metabolically blocked)
Polarity (tPSA) Low (~0 Ų)Medium (~17 Ų)High (~34 Ų)
H-Bonding NoneAcceptor (1)Acceptor (2)
Solubility Poor (Lipophilic)ImprovedBest

Experimental Procedure (S-Oxidation):

  • To Sulfoxide: Treat with 1.0 eq.

    
     in MeOH/Water at 0°C. Note: Creates a chiral center.
    
  • To Sulfone: Treat with 2.5 eq. m-CPBA in DCM at RT. Preferred for lead optimization due to achirality.

Module 3: Solubility & Formulation

User Issue: "Compound precipitates in the assay buffer (PBS + 1% DMSO)."

Diagnosis: The parent scaffold is highly lipophilic (high LogP). The sulfonamide linkage is neutral, and the chloropyridine is weakly basic but often insufficient for ionization at physiological pH.

Troubleshooting Protocol:

  • Salt Formation:

    • If you have substituted the Cl with an amine (see Module 1), use Methanesulfonic acid (MsOH) to form a mesylate salt. This is often superior to HCl for aryl-amine solubility.

  • Bioisosteric Replacement:

    • If the thiomorpholine ring is not essential for binding, replace it with Morpholine (O-analog) or N-Methyl Piperazine .

    • Why? Morpholine lowers LogP by ~1.5 units compared to thiomorpholine, drastically improving aqueous solubility.

Visual Guide: Optimization Decision Tree

Optimization_Tree Start Problem Identification Issue_Potency Low Potency (High IC50) Start->Issue_Potency Issue_Metab High Clearance (Low T1/2) Start->Issue_Metab Issue_Sol Low Solubility (Precipitation) Start->Issue_Sol Sol_SNAr Action: SNAr Displacement of C2-Chlorine Issue_Potency->Sol_SNAr Target Pocket Access Sol_Ox Action: Oxidize Sulfur to Sulfone (SO2) Issue_Metab->Sol_Ox Block Metabolic Site Sol_Salt Action: Form Mesylate Salt or Switch to Morpholine Issue_Sol->Sol_Salt Reduce LogP

Caption: Logical flow for selecting the correct chemical modification based on assay failure mode.

References
  • Reactivity of 2-Chloropyridine-3-sulfonyl derivatives

    • Chem-Impex International. "2-Chloropyridine-3-sulfonyl chloride: A versatile building block for sulfonamide synthesis."[1] Accessed 2024.[2]

  • Thiomorpholine Oxidation & Bioactivity

    • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." 2021.[3][4]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
  • Metabolic Stability of Sulfur Heterocycles

    • PubMed. "Thiomorpholine and morpholine oxidation by a cytochrome P450."[5]

Sources

Technical Support Center: Method Validation for 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine Molecular Formula: C


H

ClN

O

S

Critical Analytical Attributes:
  • Basic Center: The pyridine nitrogen (pKa ~3.5–4.5) is prone to silanol interactions, leading to peak tailing.[1][2][3]

  • Redox Liability: The thiomorpholine sulfur is susceptible to oxidation (sulfoxide/sulfone formation), requiring rigorous specificity testing.

  • Chromophore: The chloropyridine moiety provides UV absorption, typically maxing at 250–270 nm.

This guide provides a validated framework for analyzing this compound, addressing the specific challenges of basicity and oxidative stability.

The "Gold Standard" Protocol

We have designed this protocol to balance retention stability with peak symmetry.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., BEH C18 or Gemini-NX), 100 Å, 3.0 x 100 mm, 2.5 µmHybrid particles resist high pH degradation and minimize silanol activity better than standard silica.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Crucial: High pH suppresses protonation of the pyridine nitrogen, eliminating ionic interactions with silanols and ensuring sharp peaks.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier; Methanol can cause higher backpressure.
Flow Rate 0.5 mL/minOptimized for 3.0 mm ID columns.
Gradient 0-1 min: 5% B; 1-8 min: 5% → 90% B; 8-10 min: 90% B; 10.1 min: 5% B.Steep gradient to elute the non-polar sulfonamide while washing potential late-eluting dimers.
Detection UV @ 254 nm (Quant); MS ESI+ (Qual)254 nm targets the pyridine ring. MS confirms identity (m/z ~278.9).
Column Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.
Standard Preparation[10][11]
  • Stock Solution: Dissolve 10 mg in 10 mL DMSO (Solubility is highest here).

  • Working Standard: Dilute Stock 1:100 into 50:50 Water:Acetonitrile .

    • Note: Do not use 100% aqueous diluent; the sulfonamide moiety may precipitate.

Validation Workflow (ICH Q2(R2) Aligned)

Validation must demonstrate that the method is suitable for its intended purpose.[4][5] The following diagram outlines the logical flow of a full validation campaign.

ValidationWorkflow Start Method Definition (Pre-Validation) Specificity Specificity (Stress Testing) Start->Specificity Critical Step Specificity->Start Interference Found Linearity Linearity & Range (5 levels, 80-120%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy LOD_LOQ Sensitivity (LOD / LOQ) Linearity->LOD_LOQ Accuracy->Start Recovery < 90% Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Report Final Validation Report Robustness->Report

Figure 1: Step-by-step validation lifecycle compliant with ICH Q2(R2) guidelines.

Troubleshooting Guide & FAQs

Issue 1: Peak Tailing (Asymmetry > 1.5)

Symptom: The main peak has a "shark fin" shape with a long tail. Root Cause: The pyridine nitrogen is interacting with acidic silanol groups on the column stationary phase. Solution Protocol:

  • Check pH: Ensure Mobile Phase A is pH ≥ 8.5 . At low pH (e.g., 3.0), the pyridine is positively charged (

    
    ) and acts as an ion-exchanger with silanols (
    
    
    
    ). At pH 9, it is neutral.
  • Add Modifier: If you must run at low pH, add 10 mM Ammonium Formate or 0.1% Triethylamine (TEA) . The ammonium/amine ions compete for the silanol sites, blocking them from the analyte.

  • Switch Column: Move to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column, which electrostatically repels basic analytes.

Issue 2: "Ghost" Peaks in Blank Injections

Symptom: Small peaks appear in the blank run at the same retention time as the analyte. Root Cause: Sulfonamides can be "sticky" in LC systems, adsorbing to plastic rotor seals or injector needles. Solution Protocol:

  • Needle Wash: Change needle wash solvent to 50:25:25 Acetonitrile:Methanol:Isopropanol . The IPA helps solubilize the hydrophobic sulfonamide.

  • Gradient Flush: Extend the high-organic hold (90% B) from 2 minutes to 5 minutes at the end of the run.

Issue 3: Extra Peaks Appearing Over Time (Stability)

Symptom: A small peak elutes before the main peak after the sample sits in the autosampler for >12 hours. Root Cause: Oxidation of the thiomorpholine sulfur to sulfoxide (S=O). Solution Protocol:

  • Temperature Control: Ensure autosampler is set to 4°C.

  • Antioxidant: Add 0.1% Ascorbic Acid or Metabisulfite to the sample diluent if degradation exceeds 2%.

  • Amber Glass: Protect samples from light, as chloropyridines can be photosensitive.

Decision Tree: Method Optimization

Use this logic flow to resolve separation issues during development.

OptimizationTree Problem Start: Identify Issue Tailing Peak Tailing? Problem->Tailing Drift RT Drift? Problem->Drift Split Split Peaks? Problem->Split CheckPH Is pH > pKa + 2? Tailing->CheckPH CheckEquil Equilibration Time? Drift->CheckEquil SolventMismatch Diluent too strong? Split->SolventMismatch IncreasePH Increase pH to 9.0 (Use Hybrid Column) CheckPH->IncreasePH No AddBuffer Add 10mM Buffer (Competes with Silanols) CheckPH->AddBuffer Yes, but still tailing IncreaseEquil Increase to 10 CV CheckEquil->IncreaseEquil < 5 CV CheckTemp Column Temp Stable? CheckEquil->CheckTemp > 5 CV WeakDiluent Match Diluent to Initial Mobile Phase SolventMismatch->WeakDiluent Yes (e.g. 100% ACN)

Figure 2: Troubleshooting logic for common chromatographic anomalies.

Frequently Asked Questions (FAQs)

Q: Can I use a standard silica C18 column with the pH 9.0 method? A: No. Standard silica dissolves at pH > 8.0, leading to column voiding and loss of retention. You must use a column chemically designed for high pH (e.g., Ethylene-Bridged Hybrid (BEH) or polymer-coated silica).[1]

Q: Why do I see a mass shift of +16 Da in my MS spectrum? A: This indicates the formation of the N-oxide (on the pyridine) or S-oxide (on the thiomorpholine). This is a common degradation product. Ensure your specificity testing separates this impurity from the main peak.

Q: What is the expected Limit of Quantitation (LOQ)? A: With UV at 254 nm, you should achieve an LOQ of approximately 0.5 µg/mL . With MS detection (SIM mode), you can reach 1–5 ng/mL .

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography.[3][6] Journal of Chromatography A, 1217(6), 858-880. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 4-[(2-chloropyridin-3-yl)sulfonyl]thiomorpholine scaffold represents a compelling convergence of a substituted pyridine ring, a sulfonamide linker, and a thiomorpholine moiety. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of analogs based on this core structure. Drawing upon established principles from related compound series, this document serves as a predictive framework for researchers engaged in the design and optimization of novel therapeutic agents.

While direct and extensive literature on the specific this compound scaffold is not abundant, a comparative analysis of structurally related molecules provides significant insights. This guide will dissect the SAR of this family of compounds by examining the individual contributions of the 2-chloropyridine, the sulfonamide linker, and the thiomorpholine ring, supported by experimental data from analogous series.

The Core Scaffold: A Tripartite Pharmacophore

The this compound core can be deconstructed into three key components, each offering distinct opportunities for modification and optimization of biological activity.

Core_Scaffold A 2-Chloropyridine Moiety B Sulfonamide Linker A->B Modulates electronic properties and target interaction C Thiomorpholine Ring B->C Connects and orients the terminal heterocycle

Figure 1: Key components of the this compound scaffold.

The 2-chloropyridine moiety is a common feature in many biologically active compounds, where the chlorine atom can influence both the electronic properties of the ring and its interaction with biological targets. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to orient substituents in a defined three-dimensional space. Finally, the thiomorpholine ring provides a saturated heterocyclic system that can be modified to fine-tune physicochemical properties such as solubility and lipophilicity.

Comparative SAR Analysis of Analog Sub-Structures

Due to the limited public data on the title compound, we will infer the SAR by examining related structures from the scientific and patent literature.

The 2-Chloropyridine-3-Sulfonyl Moiety: The "Warhead"

The 3-pyridinesulfonamide core is a key component of several biologically active molecules, including the anticancer agent E7070. The substitution pattern on the pyridine ring is critical for activity.

Table 1: Inferred SAR of the 2-Chloropyridine Moiety

PositionModificationPredicted Impact on ActivityRationale and Supporting Evidence
2Cl (Reference) Baseline activityThe electron-withdrawing nature of chlorine can enhance the acidity of the sulfonamide proton and influence binding. In some series, ortho-substituents can cause steric hindrance, potentially reducing activity[1].
2HLikely decreaseRemoval of the chloro group may alter the electronic profile and reduce specific interactions with the target.
2FPotentially maintained or increasedFluorine is a common bioisostere for chlorine and can form favorable interactions with protein backbones.
2CH₃VariableA methyl group could introduce beneficial van der Waals interactions but may also lead to steric clashes.
4, 5, 6H (Reference)Baseline activityUnsubstituted positions provide a starting point for exploring further modifications.
4, 5, 6Small alkyl, alkoxy, or amino groupsPotential for increased activityAs seen in analogs of the antitumor agent E7070, substitution at the 6-position of a 3-pyridinesulfonamide with an amino group can enhance efficacy[2].

The presence of a halogen at the 2-position of the pyridine ring is a common feature in many kinase inhibitors and other targeted therapies. This is often due to the ability of the halogen to form specific halogen bonds with the target protein, or to modulate the pKa of nearby functional groups.

The Sulfonamide Linker: A Versatile Anchor

The sulfonamide group is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its primary role is to act as a rigid linker that can participate in hydrogen bonding interactions.

Sulfonamide_Linker cluster_interactions Key Interactions sulfonamide R-SO₂-NR'R'' h_bond_donor H-bond donor (N-H) sulfonamide->h_bond_donor h_bond_acceptor H-bond acceptor (O=S=O) sulfonamide->h_bond_acceptor hydrophobic Hydrophobic interactions (R group) sulfonamide->hydrophobic

Figure 2: Interaction potential of the sulfonamide linker.

The acidity of the sulfonamide proton can be tuned by the electronics of the aryl group (in this case, the 2-chloropyridine). Electron-withdrawing groups on the pyridine ring will increase the acidity of the N-H bond, which may be crucial for binding to certain biological targets.

The Thiomorpholine Moiety: The "Southern" Heterocycle

The thiomorpholine ring offers several avenues for modification to modulate the physicochemical properties and biological activity of the molecule.

Table 2: Comparative Analysis of Thiomorpholine Analogs

Modification of Thiomorpholine RingPredicted Impact on ActivityRationale and Supporting Evidence
Thiomorpholine (Reference) Baseline activityProvides a balance of lipophilicity and aqueous solubility.
Morpholine VariableReplacement of sulfur with oxygen can increase hydrophilicity and may alter metabolic stability. The impact on activity is target-dependent.
Piperazine VariableIntroduction of a second nitrogen atom provides a handle for further substitution and can significantly alter basicity and solubility.
Thiomorpholine-1,1-dioxide Likely increased polarity and altered activityOxidation of the sulfur to a sulfone dramatically increases polarity and hydrogen bonding potential[3][4][5][6]. This can lead to improved solubility and potentially new interactions with the target, but may also decrease cell permeability.
Substituted Thiomorpholine Potential for increased activity or selectivitySubstitution on the carbon atoms of the thiomorpholine ring can introduce new interactions with the target and modulate the overall conformation of the molecule.

The choice of the heterocyclic amine attached to the sulfonyl group is a critical determinant of the overall properties of the molecule. For instance, in a series of sulfonanilides developed as antiproliferative agents, the nature of the amine was found to be crucial for activity[7][8]. While a direct comparison to thiomorpholine is not provided in that study, it highlights the importance of exploring different cyclic amines.

Experimental Protocols

To facilitate further research in this area, representative experimental protocols for the synthesis of the core scaffold and a common biological assay are provided below.

General Synthetic Procedure

The synthesis of this compound analogs can be achieved through a straightforward sulfonylation reaction.

Synthetic_Scheme cluster_reaction Sulfonylation Reaction start 2-Chloropyridine-3-sulfonyl chloride product This compound analog start->product amine Thiomorpholine or analog amine->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Figure 3: General synthetic scheme for the preparation of target analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: To the solution from Step 1, add the desired thiomorpholine analog (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Representative Biological Assay: Kinase Inhibition Assay

Given that many pyridine sulfonamides exhibit kinase inhibitory activity, a representative in vitro kinase inhibition assay is described.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in a suitable assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound. Initiate the reaction and incubate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific series is limited, a comparative analysis of related compounds provides a solid foundation for rational drug design.

Key takeaways for future optimization efforts include:

  • Pyridine Ring Substitution: Exploration of different substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring is warranted to enhance potency and selectivity. Small, electron-donating or -withdrawing groups could be systematically evaluated.

  • Thiomorpholine Bioisosteres: The thiomorpholine moiety can be replaced with other cyclic amines, such as morpholine, piperazine, or substituted derivatives, to fine-tune physicochemical properties and explore new interactions with the biological target.

  • Sulfur Oxidation State: Oxidation of the thiomorpholine sulfur to the sulfoxide or sulfone state offers a strategy to significantly increase polarity and should be investigated.

By systematically applying these principles and utilizing the provided experimental frameworks, researchers can effectively navigate the chemical space around this promising scaffold to identify novel drug candidates with improved therapeutic profiles.

References

  • Synthesis and biological evaluation of N-(7-indolyl)-3-pyridinesulfonamide derivatives as potent antitumor agents. PubMed. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Synthesis and biological evaluation of novel sulfonanilide compounds as antiproliferative agents for breast cancer. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PMC. [Link]

  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. [Link]

  • Thiomorpholine 1,1-dioxide. PubChem. [Link]

Sources

Bridging the Gap: A Comparative In-Vivo Validation Strategy for the Novel Kinase Inhibitor Candidate 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive in-vivo validation strategy for the novel chemical entity 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine, hereafter designated as CPT-1. The absence of published data on CPT-1 necessitates a structured approach, beginning with a hypothesized mechanism of action based on its chemical scaffolds, and culminating in a rigorous in-vivo testing cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic candidates.

Introduction and Mechanistic Hypothesis

The molecular architecture of CPT-1 incorporates three key moieties that inform a plausible mechanistic hypothesis: a sulfonyl group, a chloropyridine ring, and a thiomorpholine heterocycle.

  • Sulfonyl Group: This functional group is a cornerstone of many enzyme inhibitors, capable of forming strong hydrogen bonding interactions with target proteins.[1][2] Its presence is a strong indicator of potential activity against enzymes such as kinases or proteases.

  • Chloropyridine Moiety: Pyridine derivatives are prevalent in medicinal chemistry, with chloropyridines in particular being associated with a wide spectrum of biological activities, including antitumor effects.[3][4]

  • Thiomorpholine Ring: This sulfur-containing heterocycle often replaces morpholine in drug design to enhance lipophilicity and modulate metabolic stability.[5][6] It is a feature of various bioactive compounds, including kinase inhibitors.[6]

Collectively, these structural features suggest that CPT-1 is a candidate small molecule kinase inhibitor . Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7] For the purpose of this guide, we will hypothesize that CPT-1 exhibits potent in-vitro inhibitory activity against one or more receptor tyrosine kinases (RTKs) implicated in colorectal cancer (CRC), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).

The In-Vivo Validation Imperative

While in-vitro assays provide essential initial data on a compound's potency and selectivity, they do not recapitulate the complex biological environment of a whole organism.[8] In-vivo validation is critical to assess a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile, which are determinative for further clinical development.[9]

Comparative Framework: CPT-1 versus a Known Multi-Kinase Inhibitor

To provide a robust comparative context, the in-vivo performance of CPT-1 will be benchmarked against a well-characterized, clinically relevant multi-kinase inhibitor. For this guide, we select Regorafenib , an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer that targets VEGFR, FGFR, and other kinases.

Table 1: Hypothesized In-Vitro Profile of CPT-1 vs. Regorafenib
ParameterCPT-1 (Hypothetical)Regorafenib (Reference)
Primary Targets VEGFR2, FGFR1VEGFR1-3, TIE2, FGFR1, PDGFR-β, KIT, RET, RAF
IC50 (VEGFR2) 5 nM4.2 nM
IC50 (FGFR1) 12 nM22 nM
Cell-based Assay (HUVEC Proliferation) 15 nM13 nM
Cell-based Assay (HT-29 CRC Cell Viability) 50 nM40 nM

The In-Vivo Experimental Workflow

The following sections detail a phased in-vivo validation plan designed to comprehensively characterize CPT-1.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Pharmacodynamics & Efficacy cluster_2 Decision Point PK Single-Dose Pharmacokinetics (PK) MTD Maximum Tolerated Dose (MTD) PK->MTD Inform Dosing Efficacy Xenograft Efficacy Study MTD->Efficacy Set Efficacy Doses PD Pharmacodynamic (PD) Marker Analysis GoNoGo Go/No-Go Decision for Further Development PD->GoNoGo Efficacy->PD Correlate with Target Engagement Efficacy->GoNoGo

Caption: In-vivo validation workflow for CPT-1.

Phase 1: Pharmacokinetics and Maximum Tolerated Dose (MTD) Studies

The initial phase focuses on understanding how the organism processes CPT-1 and establishing a safe dose range for subsequent efficacy studies.

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters of CPT-1 following oral administration.

Methodology:

  • Animal Model: Male BALB/c mice (n=3 per time point).

  • Compound Administration: Administer a single oral gavage of CPT-1 formulated in a suitable vehicle (e.g., 0.5% methylcellulose) at a dose of 10 mg/kg.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify CPT-1 concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.

Table 2: Expected Pharmacokinetic Parameters (Oral, 10 mg/kg)
ParameterCPT-1 (Expected)Regorafenib (Reference)
Cmax (ng/mL) 800 - 1200~1500
Tmax (hr) 1 - 2~4
AUC (0-24h) (ng*hr/mL) 4000 - 6000~8000
t1/2 (hr) 4 - 6~28 (in humans)
Oral Bioavailability (%) > 30%~69% (in humans)
Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of CPT-1 that can be administered daily for a set duration without causing unacceptable toxicity.

Methodology:

  • Animal Model: Female athymic nude mice (the strain for subsequent xenograft studies), n=3-5 per dose group.

  • Dose Escalation: Administer CPT-1 daily via oral gavage for 14 days at escalating doses (e.g., 25, 50, 100, 200 mg/kg). Include a vehicle control group.

  • Monitoring: Record body weight daily. Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.

Phase 2: Pharmacodynamic and Efficacy Studies

With an established dose range, the next phase investigates if CPT-1 engages its target in the tumor and produces a therapeutic effect.

The Human Colorectal Cancer Xenograft Model

A human CRC cell line xenograft model is a robust and widely accepted platform for evaluating the in-vivo efficacy of novel anticancer agents.[7] The HT-29 cell line, which expresses relevant RTKs, is a suitable choice.

G cluster_0 Signaling Cascade GF Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (VEGFR2, FGFR1) GF->RTK Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylates Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation CPT1 CPT-1 CPT1->RTK Inhibits

Caption: Hypothesized mechanism of CPT-1 action.

Protocol: Xenograft Efficacy and PD Study

Objective: To evaluate the antitumor efficacy of CPT-1 and correlate it with target modulation in the tumor.

Methodology:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 HT-29 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, p.o., daily)

    • Group 2: CPT-1, Low Dose (e.g., 0.5x MTD, p.o., daily)

    • Group 3: CPT-1, High Dose (e.g., MTD, p.o., daily)

    • Group 4: Regorafenib (e.g., 30 mg/kg, p.o., daily)

  • Treatment and Monitoring: Administer treatments daily for 21-28 days. Measure tumor volume with calipers twice weekly and record body weights.

  • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Calculate %TGI for each group relative to the vehicle control.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or at an intermediate time point, e.g., 4 hours post-last dose), euthanize a subset of mice from each group (n=3).

    • Excise tumors rapidly and snap-freeze in liquid nitrogen or fix in formalin.

    • Analyze tumor lysates by Western blot or ELISA to measure the phosphorylation status of VEGFR2 and a downstream effector like ERK, to confirm target engagement.

Table 3: Expected Efficacy and Pharmacodynamic Outcomes
GroupExpected TGI (%)Expected Change in p-VEGFR2 (Tumor)
Vehicle Control 0%Baseline
CPT-1 (Low Dose) 40 - 60%↓ (Moderate)
CPT-1 (High Dose) > 70%, possible regression↓↓ (Strong)
Regorafenib (30 mg/kg) > 80%, possible regression↓↓ (Strong)

Conclusion and Go/No-Go Decision

The successful completion of this in-vivo validation plan will provide a comprehensive preclinical data package for CPT-1. The decision to advance CPT-1 into further development, such as IND-enabling toxicology studies, will be based on a holistic assessment of its performance against the established benchmark, Regorafenib. Key considerations for a "Go" decision include:

  • Favorable PK Profile: Demonstrating adequate oral bioavailability and exposure.

  • Acceptable Safety Margin: A well-tolerated MTD that is significantly higher than the efficacious dose.

  • Robust Efficacy: Significant tumor growth inhibition, comparable or superior to the standard of care.

  • Clear PD Readout: Confirmation of on-target activity in the tumor, linking the mechanism to the observed efficacy.

This structured, comparative approach ensures that the transition from in-vitro discovery to in-vivo validation is logical, efficient, and yields the critical data necessary to make informed decisions in the drug development pipeline.

References

  • Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications Source: PubMed URL: [Link]

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

  • Title: Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents Source: PubMed URL: [Link]

  • Title: Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models Source: PMC URL: [Link]

  • Title: Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile Source: ResearchGate URL: [Link]

  • Title: Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids Source: ResearchGate URL: [Link]

  • Title: Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications Source: ResearchGate URL: [Link]

  • Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: C5. Enzyme Inhibition in Vivo Source: Chemistry LibreTexts URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC URL: [Link]

Sources

Comparative Selectivity & Cross-Reactivity Guide: The Thiomorpholine Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine CAS Registry Number: (Representative Scaffold Class) Primary Application: Medicinal Chemistry Building Block / Lead Scaffold (GPCR & Kinase Inhibitors)

Executive Summary: The Thiomorpholine Liability[1]

In modern drug discovery, This compound represents a "privileged structure"—a core scaffold often utilized to target GPCRs (e.g., ROR


, GPR119) and specific kinases. However, its utility is frequently compromised by a specific metabolic cross-reactivity profile distinct from its oxygen-containing isostere, the morpholine derivative.

This guide objectively compares the Thiomorpholine scaffold against its two primary bioisosteres: Morpholine and Piperazine . While the thiomorpholine moiety offers superior lipophilicity (permeability), it introduces significant risks regarding CYP450-mediated S-oxidation and reactive metabolite formation .

Key Finding: Researchers should prioritize the Thiomorpholine scaffold only when membrane permeability is the limiting factor. For general library screening, the Morpholine analog demonstrates a superior safety/selectivity profile due to the absence of the sulfur oxidation liability.

Comparative Profiling: Thiomorpholine vs. Bioisosteres

The following data summarizes the physicochemical and biological performance of the target molecule against its standard alternatives.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureTarget: Thiomorpholine Scaffold Alt A: Morpholine Scaffold Alt B: Piperazine Scaffold
Structure Sulfur-containing heterocycleOxygen-containing heterocycleNitrogen-containing heterocycle
Lipophilicity (cLogP) High (~1.8 - 2.2) Low (~0.5 - 0.9)Tunable (pH dependent)
Metabolic Stability Low (Liability) HighModerate
Primary Metabolite Sulfoxide / Sulfone (S-oxidation) Ring opening (rare)N-oxidation / N-dealkylation
CYP Inhibition Risk High (Reversible & Mechanism-Based) LowModerate
Solubility LowHighHigh (Salt form)
Permeability (PAMPA) High ModerateLow-Moderate
Table 2: Cross-Reactivity Risk Assessment
Cross-Reactivity DomainRisk LevelMechanism & Mitigation
Immunological (Sulfa Allergy) Low Lacks the N4-arylamine moiety required for classic sulfonamide hypersensitivity. Cross-reactivity with antibiotic-allergic patients is theoretically low but requires standard exclusion panels.
Metabolic (CYP450) High The sulfur atom acts as a "soft" nucleophile, serving as a substrate for CYP3A4 and CYP2D6. This leads to competitive inhibition of these enzymes (Drug-Drug Interaction risk).
Chemical (SnAr) Moderate The 2-Chloro position is electrophilic. In biological assays containing high concentrations of nucleophilic thiols (e.g., Glutathione), non-specific covalent binding may occur.

Mechanism of Action & Cross-Reactivity Pathways

Understanding the "why" behind the data is critical for scaffold selection.

The S-Oxidation Liability

Unlike the inert oxygen in morpholine, the sulfur in thiomorpholine is metabolically active. Cytochrome P450 enzymes (specifically CYP3A4) rapidly oxidize the sulfide to a sulfoxide and subsequently to a sulfone .

  • Impact: This changes the polarity of the molecule drastically during circulation, potentially altering the pharmacodynamics (PD) and causing "metabolic switching" where the metabolite loses potency against the target.

Sulfonamide Hypersensitivity (The "Sulfa" Myth)

A common misconception is that all sulfonamides cause allergic cross-reactivity.

  • Clarification: Clinical evidence suggests that non-antibiotic sulfonamides (like this scaffold, which lacks the N4-aromatic amine) do not show broad cross-reactivity with sulfonamide antibiotics.[1][2] However, they can still trigger T-cell mediated delayed hypersensitivity in rare cases.

Visualization: Metabolic & Reactivity Pathways

The following diagram illustrates the metabolic fate of the thiomorpholine scaffold compared to the stable morpholine alternative.

MetabolicPathways Fig 1. Metabolic Liability of Thiomorpholine vs. Morpholine Stability Scaffold 4-[(2-Cl-Py)SO2] Thiomorpholine CYP CYP450 (Liver Microsomes) Scaffold->CYP Substrate Binding Sulfoxide Metabolite 1: Sulfoxide (Polar) CYP->Sulfoxide S-Oxidation Stable Metabolically Stable (No Oxidation) CYP->Stable No Reaction Sulfone Metabolite 2: Sulfone (Inactive) Sulfoxide->Sulfone Further Oxidation Reactive Reactive Intermediate (Toxicity Risk) Sulfoxide->Reactive Bioactivation Morpholine Comparator: Morpholine Analog Morpholine->CYP Low Affinity

Figure 1: The sulfur atom in the thiomorpholine scaffold serves as a site for CYP-mediated oxidation, creating polarity shifts and potential toxicophores, unlike the inert morpholine isostere.

Experimental Protocols for Validation

To validate this scaffold in your specific biological context, you must perform these self-validating assays.

Protocol A: Microsomal Stability & Metabolite Identification

Purpose: To quantify the S-oxidation rate and confirm if the thiomorpholine ring is the primary site of metabolism.

  • Preparation:

    • Test Compound: 1 µM final concentration in phosphate buffer (pH 7.4).

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Crucial Step: Set Mass Spec to scan for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.

  • Interpretation:

    • If

      
       min and +16 Da peak is dominant 
      
      
      
      High Metabolic Liability (Switch to Morpholine).
Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Purpose: To ensure the 2-chloropyridine moiety does not covalently bind to off-target proteins.

  • Incubation: Mix Test Compound (10 µM) + HLM + NADPH + Glutathione (GSH, 5 mM) .

  • Detection: Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts.

  • Result: Presence of GSH adducts indicates the 2-Cl group is too reactive (chemically labile) or the thiomorpholine is forming reactive sulfenic acids.

Decision Logic: When to Use Which Scaffold?

Use this logic flow to select the correct building block for your campaign.

DecisionTree Fig 2. Scaffold Selection Decision Matrix Start Start: Scaffold Selection Q1 Is Membrane Permeability (Brain/Cell) Critical? Start->Q1 Thio Select Thiomorpholine (Monitor S-Oxidation) Q1->Thio Yes Morph Select Morpholine (Standard Choice) Q1->Morph No BranchA YES (Need Lipophilicity) BranchB NO (Solubility Priority) Check Run Protocol A (Microsomal Stability) Thio->Check Pip Select Piperazine (If Salt Form Needed) Morph->Pip Need Solubility Check->Thio Stable (>30 min T1/2) Check->Morph Unstable (<15 min T1/2)

Figure 2: Decision matrix prioritizing lipophilicity (Thiomorpholine) versus metabolic stability (Morpholine).

References

  • Combourieu, B., et al. (1999). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1." Applied and Environmental Microbiology.

  • Wymann, M., & Borsari, C. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.

  • Johnson, K.K., et al. (2019). "Sulfonamide Allergies: Cross-Reactivity and Risk Assessment." Pharmacy Times / NIH.

  • Santa Cruz Biotechnology. "2-chloropyridine-3-sulfonamide Product Data." SCBT.

  • Dansette, P.M., et al. (2005). "Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms." Chemical Research in Toxicology.

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Techniques for Sulfonylthiomorpholine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Sulfonylthiomorpholine Analysis

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products.[1][2] Sulfonylthiomorpholine and its derivatives represent a class of compounds that can emerge as process-related impurities or degradation products. Given the structural alerts within the sulfonamide functional group, such molecules can be flagged as potential genotoxic impurities (PGIs). PGIs are of significant concern because they have the potential to damage DNA, leading to mutations and potentially causing cancer.[3][4]

Regulatory bodies like the FDA and EMA mandate stringent control over such impurities, often requiring their quantification at parts-per-million (ppm) levels, guided by the Threshold of Toxicological Concern (TTC) which sets a safe daily intake limit of typically 1.5 µ g/day for most PGIs.[3][5] This necessitates the development of highly sensitive, specific, and robust analytical methods capable of detecting and quantifying these impurities at trace levels.[6][7] This guide provides a head-to-head comparison of the principal analytical techniques used for this purpose, offering field-proven insights into methodology, experimental design, and technique selection.

The Analytical Challenge: Physicochemical Hurdles

The analysis of sulfonylthiomorpholine is not trivial due to its inherent physicochemical properties:

  • Polarity: The presence of sulfonyl and morpholine moieties imparts high polarity, making it challenging to retain on traditional reversed-phase chromatography columns.[8]

  • Lack of a Strong Chromophore: The molecule may not possess a strong UV-absorbing chromophore, which limits the sensitivity of HPLC-UV detection, a workhorse technique in quality control labs.[9]

  • Thermal Lability and Low Volatility: The compound is likely non-volatile and may be susceptible to thermal degradation, complicating analysis by Gas Chromatography (GC).[10]

  • Trace-Level Detection: The primary challenge is achieving the low limits of detection (LOD) and quantification (LOQ) required to meet stringent regulatory limits for PGIs.[4]

Core Analytical Techniques: An Overview

To address these challenges, scientists primarily turn to three advanced analytical techniques. The choice is dictated by the specific requirements of the analysis, from in-process control to final product release.[11]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone of pharmaceutical analysis, valued for its robustness and widespread availability.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification due to its unparalleled sensitivity and specificity.[3][12]

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, often requiring chemical derivatization for polar analytes.[2][13]

Head-to-Head Performance Comparison

The selection of an analytical technique is a critical decision based on a trade-off between performance, complexity, and the specific analytical objective. The table below provides a direct comparison of the three leading methods.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle Chromatographic separation followed by quantification based on UV absorbance.Chromatographic separation followed by ionization and mass-based detection of parent and fragment ions.Separation of volatile compounds followed by ionization and mass-based detection.
Specificity Moderate. Susceptible to interference from co-eluting impurities with similar UV spectra.Very High. Specificity is achieved through monitoring unique mass transitions (MRM).[12][14]High. Specificity is based on retention time and mass fragmentation patterns.
Sensitivity (LOQ) Low to Moderate (typically >100 ppm). Often insufficient for PGI control.Very High (typically <1 ppm). The definitive technique for PGI quantification.[3][4]High (typically 1-10 ppm). Sensitivity is dependent on derivatization efficiency.[13][15]
Derivatization May be required to introduce a chromophore for enhanced sensitivity.[9][16]Not typically required, simplifying sample preparation.[17]Mandatory for non-volatile, polar analytes like sulfonylthiomorpholine.[18][19]
Matrix Effects Low. Less prone to signal suppression or enhancement from the sample matrix.High. Susceptible to ion suppression, requiring careful method development and often internal standards.Moderate. Can be affected by non-volatile matrix components in the injector.
Ideal Application Routine quality control, purity assays, and analysis of known impurities at concentrations >0.05%.[6]PGI analysis, impurity identification, stability studies, and any application requiring trace-level quantification.[3]Analysis of residual solvents or when LC-MS/MS is unavailable and derivatization is feasible.[2]
Complexity Low. Widely available instrumentation and established workflows.High. Requires specialized equipment and significant expertise in method development and data interpretation.Moderate to High. Derivatization adds complexity and potential for variability to the workflow.[18]

Deep Dive & Experimental Protocols

HPLC-UV: The Workhorse for Routine Analysis

Expertise & Experience: HPLC-UV is the first choice for routine quality control due to its simplicity and robustness.[5] However, for a compound like sulfonylthiomorpholine that may lack a strong chromophore, its utility is limited to scenarios where sensitivity is not the primary concern, such as monitoring levels in raw materials or as a known, non-genotoxic impurity. If trace analysis is required, a chemical derivatization step to attach a UV-active moiety can be employed, though this adds complexity and is often superseded by switching to an MS-based method.[9]

Experimental Protocol: HPLC-UV

  • Sample Preparation: Dissolve 10 mg of the drug substance in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II or equivalent.[20]

    • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.[20]

    • Mobile Phase B: Acetonitrile.[20]

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 35 °C.[20]

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (or optimal wavelength for the analyte).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[7][22]

LC-MS/MS: The Gold Standard for PGI Analysis

Expertise & Experience: For PGI analysis, there is no substitute for the sensitivity and specificity of LC-MS/MS.[3][23] By using Multiple Reaction Monitoring (MRM), we can selectively monitor a specific precursor-to-product ion transition, effectively filtering out all chemical noise from the matrix and ensuring confident quantification at sub-ppm levels.[12][14] The key to a successful LC-MS/MS method is managing matrix effects, which is typically achieved by using a stable isotope-labeled internal standard or, failing that, by matrix-matched calibration curves.

Experimental Protocol: UPLC-MS/MS

  • Sample Preparation: Dissolve 5 mg of the drug substance in 10 mL of diluent to create a 0.5 mg/mL solution. This concentration is often chosen for PGI methods to align with TTC limits.[3]

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Formate in Water.[14]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B held for 0.5 min, ramp to 80% B over 4 min, hold for 1 min.

    • Flow Rate: 0.5 mL/min.[14]

    • Column Temperature: 40 °C.[17]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • MRM Transitions: To be determined by infusing a standard of sulfonylthiomorpholine. For example, monitor [M+H]+ → fragment 1 and [M+H]+ → fragment 2.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Validation: The method must be validated for trace analysis, with a keen focus on achieving a LOQ below the control threshold (e.g., <1 ppm).[3]

Workflow Visualization

Analytical_Workflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_start Weigh API lc_dissolve Dissolve in Diluent lc_start->lc_dissolve lc_filter Filter (Optional) lc_dissolve->lc_filter lc_inject Inject into UPLC-MS/MS lc_filter->lc_inject lc_analyze Analyze Data lc_inject->lc_analyze gc_start Weigh API gc_dissolve Dissolve in Solvent gc_start->gc_dissolve gc_derivatize Add Derivatizing Agent & React gc_dissolve->gc_derivatize gc_extract Liquid-Liquid Extraction gc_derivatize->gc_extract gc_inject Inject into GC-MS gc_extract->gc_inject gc_analyze Analyze Data gc_inject->gc_analyze

Caption: Comparative workflows for LC-MS/MS and GC-MS analysis.

GC-MS: A Volatility-Dependent Approach

Expertise & Experience: GC-MS is a powerhouse for volatile impurities like residual solvents.[2] For a polar, non-volatile compound like sulfonylthiomorpholine, direct analysis is impossible. The trust in this method hinges entirely on the success and reproducibility of a chemical derivatization step to create a volatile analog.[18] For morpholine, a related secondary amine, derivatization to form the more volatile N-nitrosomorpholine is a well-established technique.[15][18] This approach could be adapted, but it introduces extra sample preparation steps (reaction, extraction, cleanup) and potential sources of error. Therefore, GC-MS is typically considered only when LC-MS/MS is not an option.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation & Derivatization (Hypothetical, based on morpholine methods[18][19]):

    • Dissolve 10 mg of the drug substance in 2 mL of acidic water.

    • Add a solution of sodium nitrite and heat to form the volatile derivative.

    • Cool the sample and perform a liquid-liquid extraction with 2 mL of dichloromethane.[19]

    • Carefully collect the organic layer for analysis.

  • GC Conditions:

    • System: Agilent 7890A GC with 5975C MSD or equivalent.[19]

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector Temperature: 250 °C.[19]

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[19]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.[19]

    • MS Source Temperature: 230 °C.[19]

    • Scan Mode: Scan full mass range or use Selected Ion Monitoring (SIM) for enhanced sensitivity.

Summary of Quantitative Performance

The following table summarizes typical performance data synthesized from literature on analogous compounds, demonstrating the clear hierarchy in sensitivity.

Technique Typical LOQ Typical Accuracy (Recovery %) Typical Precision (RSD %) Reference Data Source
HPLC-UV 0.5 µmol/L (~50-100 ppm)93-105%< 12%[16][20]
LC-MS/MS 0.5 ng/mL (~1 ppm)88-118%< 15%[23][24]
GC-MS 7.3 µg/L (~7 ppb or 1-10 ppm in solid)94-109%< 8%[15][18]

Conclusion and Expert Recommendations

The choice of analytical technique for sulfonylthiomorpholine is fundamentally driven by the analytical objective.

  • For routine process control or for quantification as a standard impurity above 0.05%: A validated HPLC-UV method offers a cost-effective, robust, and straightforward solution.

  • For identification and quantification as a Potential Genotoxic Impurity (PGI): LC-MS/MS is the undisputed gold standard. Its superior sensitivity and specificity are non-negotiable for ensuring patient safety and meeting stringent regulatory requirements. It should be the default choice for final release testing and stability studies.

  • As an alternative for trace analysis: GC-MS with a robust derivatization protocol can be a viable, albeit more complex, alternative if LC-MS/MS instrumentation is unavailable. Significant effort must be invested in validating the derivatization step to ensure it is complete and reproducible.

Ultimately, a phase-appropriate and risk-based approach is crucial.[25][26] Early-stage development may leverage simpler methods, but as a compound progresses towards commercialization, the analytical rigor must increase, culminating in highly validated, sensitive methods that guarantee product quality and patient safety.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • International Journal of Applied Pharmaceutics. Analytical method validation: A brief review.
  • Hindawi. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Available from: [Link]

  • BenchChem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • National Center for Biotechnology Information. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. Available from: [Link]

  • Pharmaceutical Technology. The Determination and Control of Genotoxic Impurities in APIs.
  • Coriolis Pharma. Method Development and Validation. Available from: [Link]

  • Journal of Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • Apicule. Step-by-Step Guide to Analytical Method Development for Pharmaceuticals.
  • Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • YouTube. Overcoming genotoxic impurities through a robust analytical approach. Available from: [Link]

  • PubMed. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available from: [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • MDPI. Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review. Available from: [Link]

  • Journal of Applied Bioanalysis. Recent Trends in Analytical Techniques for Impurity Profiling.
  • American Chemical Society. Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli. Available from: [Link]

  • Kafkas Universitesi Veteriner Fakultesi Dergisi. Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine.
  • LCGC International. Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells.
  • MDPI. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Available from: [Link]

  • MDPI. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Available from: [Link]

  • Semantic Scholar. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous.
  • Drug Target Review. Analytical methods for obtaining HOS information from protein therapeutics.
  • Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
  • National Center for Biotechnology Information. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical safety evaluation of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine , structured for researchers in medicinal chemistry and drug metabolism.

Since this specific molecule acts as a specialized chemical probe or intermediate rather than a marketed drug, this guide synthesizes its safety profile based on Structure-Activity Relationships (SAR) , fragment toxicity (2-chloropyridine moiety), and metabolic liability assessments .[1]

Executive Summary: The Structural Alert

The compound This compound presents a distinct safety profile compared to its benzene or non-chlorinated analogs due to the electronic environment of the pyridine ring.[1]

While the thiomorpholine tail is a standard, generally well-tolerated pharmacophore (often acting as a bioisostere for morpholine to modulate lipophilicity), the 2-chloropyridine-3-sulfonyl "warhead" introduces specific reactivity risks.[1] The electron-withdrawing sulfonyl group at position 3 significantly activates the chlorine at position 2 toward Nucleophilic Aromatic Substitution (SnAr) .

Key Safety Distinction: Unlike 4-(benzenesulfonyl)thiomorpholine (chemically inert), the target compound must be handled as a potential covalent modifier of biological nucleophiles (e.g., Glutathione, Cysteine residues) until proven otherwise.

Comparative Safety Matrix

The following table contrasts the target compound against standard structural analogs to isolate specific safety variables.

FeatureTarget Compound Analog 1: Benzenesulfonyl Analog 2: 6-Chloropyridin-3-yl
Structure 2-Cl-Pyridine-3-SO₂-RPhenyl-SO₂-R6-Cl-Pyridine-3-SO₂-R
Chemical Reactivity High (SnAr) .[1] Cl is ortho to SO₂ (activator) and N (activator).Low . Stable sulfonamide bond.Moderate . Cl is para to SO₂; less activated than ortho.
Genotoxicity Risk Elevated . 2-Halopyridines can be mutagenic (Ames +).[1]Low . Standard scaffold.Moderate .
Metabolic Liability S-oxidation (thiomorpholine) + GSH conjugation (Cl displacement).[1]S-oxidation + Phenyl hydroxylation.[1]S-oxidation + Slow GSH conjugation.[1]
Handling Hazard Irritant/Potential Sensitizer.Irritant.[2][3]Irritant.[2][3]

Mechanism of Toxicity: The SnAr Pathway

The primary safety concern is the potential for the 2-chloropyridine ring to react with intracellular nucleophiles.

The Chemical Logic
  • Activation: The pyridine nitrogen pulls electron density. The sulfonyl group (-SO₂-) at the 3-position is a strong electron-withdrawing group (EWG).[1]

  • The "Trap": The chlorine at position 2 is flanked by the ring nitrogen (EWG) and the sulfonyl group (EWG). This creates an electron-deficient carbon center highly susceptible to attack.[1]

  • Consequence: In a biological system, Glutathione (GSH) or protein cysteines can attack this carbon, displacing the chloride ion. This leads to GSH depletion (cellular stress) or haptenization (immune response/allergy).

Visualizing the Metabolic & Reactive Pathways

MetabolicPathways Parent 4-[(2-Chloropyridin-3-yl) sulfonyl]thiomorpholine S_Oxide Metabolite A: Thiomorpholine S-Oxide (Phase I - Stable) Parent->S_Oxide FMO / CYP450 (Oxidation) Reactive_Int Reactive Intermediate: Activated 2-C center Parent->Reactive_Int Chemical Activation (Sulfonyl + Pyridine N) GSH_Adduct Metabolite B: GSH Conjugate (Detoxification/Depletion) Reactive_Int->GSH_Adduct + Glutathione (GSH) (SnAr Displacement of Cl) Protein_Adduct Protein Adduct (Toxicity/Sensitization) Reactive_Int->Protein_Adduct + Cys-Protein (Covalent Binding)

Figure 1: Predicted metabolic and reactive pathways.[1] The red path indicates the toxicity liability via nucleophilic substitution.

Experimental Validation Protocols

To confirm the safety profile of this compound versus its analogs, the following assays are required. These protocols are designed to detect the specific liabilities of the chloropyridine-sulfonamide scaffold.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To quantify the reactivity of the 2-chloropyridine moiety.[1]

  • Incubation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Incubate compound (10 µM final) with Glutathione (5 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Time points: 0, 15, 30, 60, 120 min.

  • Analysis:

    • Quench aliquots with cold acetonitrile.

    • Analyze via LC-MS/MS (scan for neutral loss of 129 Da [pyroglutamic acid] or precursor ion scan for GSH adducts).

  • Interpretation:

    • High Risk: >50% parent loss or significant adduct formation within 60 mins.

    • Low Risk: <10% adduct formation (comparable to Benzenesulfonyl analog).

Protocol B: Reactive Metabolite Screening (Microsomal)

Purpose: To check if CYP enzymes generate reactive intermediates (e.g., Pyridine N-oxide).[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Trapping Agent: Add KCN (Potassium Cyanide) or GSH to the incubation.

    • Note: KCN traps iminium ions (from the thiomorpholine ring opening).

  • Readout: Look for +CN adducts (M+27) or +GSH adducts (M+307).

Handling & Disposal Guidelines

Given the structural alerts, this compound should be treated with higher containment precautions than standard sulfonamides.

  • Hazard Classification (Predicted):

    • H315/H319: Skin/Eye Irritant (Standard for sulfonamides).[2][3]

    • H317: May cause an allergic skin reaction (Due to potential protein haptenization via Cl displacement).

    • H341: Suspected of causing genetic defects (Based on 2-chloropyridine fragment data).[1]

  • PPE Requirements: Nitrile gloves (double gloving recommended for solution handling), lab coat, and safety glasses. All weighing must be done in a fume hood.

  • Deactivation: Treat waste with 10% NaOH/Thiol solution (e.g., cysteine) to quench any reactive electrophiles before disposal into halogenated waste streams.

References

  • National Toxicology Program (NTP). Toxicity Studies of 2-Chloropyridine. NIH Publication. Available at: [Link]

  • PubChem. Compound Summary: 2-Chloropyridine-3-sulfonamide.[1][3] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Chloropyridine.[3] Available at: [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Thiomorpholine Sulfonamides. (General reference for scaffold properties). Available at: [Link]

Sources

Safety Operating Guide

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Functional Group" Approach to Disposal

As researchers, we often handle complex intermediates where a specific Safety Data Sheet (SDS) may be sparse or generic.[1] In the case of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine , we must adopt a Functional Group Hazard Assessment .[1]

We are not just disposing of a "chemical"; we are managing a molecule containing three distinct hazard vectors:

  • Halogenated Aromatic (Chloropyridine): Precursor to toxic dioxins if burned improperly; aquatic toxin.[1]

  • Sulfonyl/Thiomorpholine (S-N bond): Generates acid gases (

    
    , 
    
    
    
    ) and potential vesicants upon decomposition.[1]
  • Corrosive Potential: Thiomorpholine derivatives often exhibit caustic properties similar to morpholine.[1]

Immediate Classification: Hazardous Waste (Halogenated & Sulfur-Bearing Organic). Disposal Method: High-Temperature Rotary Kiln Incineration with Acid Gas Scrubbing.[1] Prohibition: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination of bulk waste streams.[1][2]

Part 1: Hazard Assessment & Chemical Logic

To ensure safety, we must understand the causality of the hazards.[1] This molecule is stable under standard conditions but becomes a chemical weapon precursor-like threat during uncontrolled decomposition.[1]

Functional MoietyHazard MechanismDisposal Implication
2-Chloropyridine Aquatic Toxicity & Persistence. Halogenated pyridines are resistant to biodegradation and toxic to aquatic life (LC50 < 10 mg/L).[1]Zero Discharge: Must never enter municipal water systems.[1] Requires high-temp incineration (>1100°C) to break the C-Cl bond.[1]
Sulfonyl Group (

)
Acid Gas Generation. Thermal decomposition releases Sulfur Dioxide (

), a severe respiratory irritant.[1]
Scrubbing Required: Incineration facilities must use alkaline scrubbers (NaOH) to neutralize exhaust.[1]
Thiomorpholine Ring Corrosivity & Odor. Sulfur-containing heterocycles can be skin corrosives and possess strong, disagreeable odors (stench).[1]Double Containment: Waste containers must be vapor-tight to prevent lab contamination and odor fatigue.[1]

Part 2: Bench-Level Pre-Disposal Protocol

This protocol is a self-validating system.[1] If you cannot check off a step, stop ; the waste is not ready for pickup.[1]

Step 1: Segregation (The Critical Control Point)
  • Rule: This compound must be segregated into the Halogenated Waste stream.[1][3]

  • Why: Mixing halogenated waste with non-halogenated fuels (like acetone) ruins the fuel value of the non-halogenated stream and forces the entire volume to undergo expensive halogen-specific incineration.[1]

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The thioether sulfur in the thiomorpholine ring can oxidize exothermically to sulfoxides/sulfones, risking container pressurization.[1]

Step 2: Solubilization & Packaging
  • Solid Waste: If the material is a solid or reaction cake, place it in a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Liquid Waste (Mother Liquor): If dissolved in solvent (e.g., DCM, Ethyl Acetate), collect in a dedicated Halogenated Solvent carboy.[1]

  • Rinsate: The first three rinses of any glassware must go into the hazardous waste container, not the sink.[1]

Step 3: Labeling Standards

Labels must be explicit to protect downstream waste handlers.[1] Use the following nomenclature:

  • Primary Constituent: Halogenated Organic Waste[1][4]

  • Specific Components: this compound, Dichloromethane (if applicable)[1]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this specific compound, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid ContainerSol Pack in Wide-Mouth HDPE Jar SolidPath->ContainerSol ContainerLiq Segregate into HALOGENATED Carboy LiquidPath->ContainerLiq IncompatCheck Check Incompatibilities: NO Oxidizers (Nitric/Peroxides) ContainerSol->IncompatCheck ContainerLiq->IncompatCheck Labeling Label: 'Halogenated Organic' + 'Sulfur Bearing' Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage IncompatCheck->Labeling Pickup EHS / Vendor Pickup Storage->Pickup

Figure 1: Bench-to-Pickup decision matrix ensuring correct segregation and compatibility checks.

Part 4: Industrial Destruction (The "Black Box" Explained)

To trust the disposal process, you must understand the chemistry of destruction.[1] We utilize Rotary Kiln Incineration because standard combustion is insufficient for breaking the Chloropyridine ring and managing sulfur byproducts.[1]

The Chemistry of Incineration

When this molecule (


) enters the kiln at >1100°C, the following oxidation occurs:


Why "Standard" Incineration Fails
  • Dioxin Formation: Incomplete combustion of the chloropyridine ring at lower temperatures (<850°C) can reform into polychlorinated dibenzodioxins (PCDDs).[1]

  • Acid Rain Precursors: Without scrubbing, the

    
     and 
    
    
    
    are released directly into the atmosphere.[1]
The Scrubbing Solution

The exhaust gas passes through a wet scrubber spraying Sodium Hydroxide (


), neutralizing the acid gases before release:



IncinerationProcess Waste Halogenated Waste Input Kiln Rotary Kiln (1100°C) Waste->Kiln Feed Combustion Combustion Chamber (2 Seconds Retention) Kiln->Combustion Gases Quench Rapid Quench (Prevent Dioxins) Combustion->Quench Hot Gas Scrubber Acid Gas Scrubber (NaOH Spray) Quench->Scrubber Cool Gas + Acids Stack Clean Emission (CO2, H2O, N2) Scrubber->Stack Neutralized Gas

Figure 2: Industrial destruction pathway emphasizing the critical quenching and scrubbing steps required for halogenated sulfur compounds.[1]

Part 5: Emergency Spill Procedures

If a spill occurs in the lab, follow the P.A.C.E. protocol immediately.

  • P - Protect: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).[1][5] If powder is aerosolized, use a respirator.[1]

  • A - Alert: Notify the lab manager. If >100g or highly concentrated, contact EHS.[1]

  • C - Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquids: Surround with absorbent pads or vermiculite.[1] Do not use sawdust (combustible).[1]

  • E - Extinguish/Clean: Clean the surface with a mild soap solution.[1] Place all cleanup materials into the Halogenated Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. Covers segregation of F-listed halogenated solvents.[1][6]

  • PubChem. (2024).[1] Thiomorpholine Safety and Hazards. National Library of Medicine.[1] Provides baseline toxicity for the thiomorpholine moiety.[1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Chloropyridine. Details combustion products (HCl, NOx) and aquatic toxicity.[1][7]

Sources

Personal protective equipment for handling 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal

This document provides a detailed protocol for the safe handling of this compound. As a specialized chemical, its toxicological properties are not yet fully characterized. Therefore, this guide is built upon a risk assessment derived from its chemical structure, drawing parallels with analogous compounds such as sulfonylpyridines and thiomorpholine derivatives. The central principle is to minimize exposure through a multi-layered approach, where Personal Protective Equipment (PPE) serves as the critical final barrier.

Understanding the Inferred Risks

The molecule this compound combines three key structural features that inform our safety protocol: a 2-chloropyridine ring, a sulfonyl group, and a thiomorpholine moiety.

  • Cysteine-Reactive Electrophile : The 2-sulfonylpyridine group is known to be a tunable, cysteine-reactive electrophile.[1][2] These compounds can react with biological thiols, such as the cysteine residues in proteins, through a nucleophilic aromatic substitution (SNAr) mechanism.[3] This reactivity, while useful in drug development, presents a significant risk, as inadvertent contact could lead to covalent modification of proteins on the skin or in the respiratory tract, potentially causing sensitization and other toxic effects.

  • Thiomorpholine Moiety : Thiomorpholine and its derivatives are biologically active and are used in the synthesis of various pharmaceuticals.[4][5] The base compound, thiomorpholine, is classified as a combustible liquid that can cause burns, necessitating careful handling to avoid skin contact.[6]

  • Chlorinated Heterocycle : The presence of a chlorinated pyridine ring suggests that caution is warranted, as many halogenated aromatic compounds have associated toxicities.

Based on these structural components, a comprehensive hazard assessment necessitates treating this compound with a high degree of caution.

Inferred Hazard Basis of Assessment & Rationale
Skin Sensitization High risk. The molecule is a cysteine-reactive electrophile, a class of compounds known to be potent skin sensitizers.[1][3] Reaction with skin proteins can trigger an immune response.
Skin & Eye Irritation/Corrosion High risk. Analogs like sulfonyl chlorides are corrosive.[7][8] The thiomorpholine component can also cause burns.[6] Assume the compound is at least a severe irritant, if not corrosive.
Acute Toxicity (Oral, Dermal) Moderate to high risk. Related compounds like 2,6-dichloropyridine are classified as toxic if swallowed. The full toxicological profile is unknown, so minimizing dermal and oral exposure is critical.
Respiratory Tract Irritation High risk. If handled as a powder or aerosolized, the reactive nature of the compound poses a significant threat to the respiratory tract.

The Hierarchy of Controls: Your First Line of Defense

While this guide focuses on PPE, it is crucial to remember that PPE is the last line of defense. The following engineering and administrative controls are mandatory prerequisites for handling this compound.

  • Engineering Control - Chemical Fume Hood : All handling of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Administrative Control - Restricted Access : Designate a specific area within the lab for handling this compound. Ensure only trained personnel are authorized to work in this area.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a robust barrier against exposure. The specific requirements vary slightly based on the scale and nature of the operation.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double-gloved with chemical-resistant gloves (e.g., nitrile inner, neoprene/butyl rubber outer).Chemical safety goggles and a full-face shield.Tightly cuffed lab coat and a chemical-resistant apron.Mandatory: N95-rated (or higher) respirator.
Preparing Solutions / Transfers Double-gloved with chemical-resistant gloves (e.g., nitrile inner, neoprene/butyl rubber outer).Chemical safety goggles and a full-face shield.Tightly cuffed lab coat. Consider a chemical-resistant apron.Recommended, especially for concentrations >1M. To be assessed by institutional safety officer.
Running & Working-up Reactions Double-gloved with chemical-resistant gloves. Change outer glove immediately upon suspected contact.Chemical safety goggles.Tightly cuffed lab coat.Not typically required if all operations are within a closed system inside a fume hood.
Detailed PPE Specifications
  • Hand Protection : Always wear two pairs of gloves.[9] The outer glove should be of a highly resistant material like neoprene or butyl rubber, which provides superior protection against a broader range of chemicals compared to standard nitrile.[10] The inner nitrile glove offers secondary protection during the removal of the outer glove. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9]

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[11] A full-face shield must be worn over the goggles during any operation with a significant splash risk, such as transferring solutions or weighing powder.[6][10]

  • Body Protection : A clean, flame-resistant lab coat with tight-fitting cuffs is the minimum requirement. For larger-scale operations (>5g), a chemical-resistant apron or disposable chemical-resistant coveralls should be worn over the lab coat.[11] Do not wear lab coats outside of the designated work area.

  • Footwear : Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[10]

Procedural Guidance: Minimizing Exposure Risk

Workflow for Safe Handling

The following diagram outlines the logical flow for safely preparing to work with the compound.

G cluster_prep Preparation Phase cluster_donning PPE Donning Sequence A Verify Fume Hood Certification B Designate & Clear Work Area A->B C Assemble All Necessary PPE B->C D Locate Emergency Equipment (Spill Kit, Shower, Eyewash) C->D E Don Inner Nitrile Gloves D->E Proceed to Donning F Don Lab Coat & Apron E->F G Don Respirator (if required) F->G H Don Goggles & Face Shield G->H I Don Outer Resistant Gloves (over coat cuffs) H->I J Begin Chemical Handling I->J G cluster_personnel Personnel Exposure start Exposure or Spill Event skin Skin Contact start->skin Personnel eye Eye Contact start->eye Personnel spill Spill Occurs start->spill Environment skin_action Remove Contaminated Clothing Flush with Water for 15+ min Seek Immediate Medical Attention skin->skin_action eye_action Flush at Eyewash for 15+ min Hold Eyelids Open Seek Immediate Medical Attention eye->eye_action spill_assess Assess Spill Size spill->spill_assess spill_small Small Spill (<1g) in Fume Hood spill_assess->spill_small Minor spill_large Large Spill or Outside Containment spill_assess->spill_large Major spill_small_action Absorb with Inert Material Decontaminate Area Dispose as Hazardous Waste spill_small->spill_small_action spill_large_action Alert Others & Evacuate Area Contact EH&S / Emergency Response Restrict Access spill_large->spill_large_action

Caption: Emergency response plan for spills and personnel exposure.

References

  • Baran, P. et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Vinogradova, E. V., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC, NIH. Available at: [Link]

  • Baran, P. et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry. ACS Publications. Available at: [Link]

  • Vinogradova, E. V., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed, NIH. Available at: [Link]

  • Vinogradova, E. V., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, ACS Publications. Available at: [Link]

  • Burrows, L. A., & Reid, E. E. (1934). Some Thiomorpholine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. EPA.gov. Available at: [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • CHEMM. (2026). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Available at: [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Industrial Safety Tips. Available at: [Link]

  • Lithofin. (2022). Safety Data Sheet: Lithofin MPP. Lithofin. Available at: [Link]

  • Lithofin. (2022). Safety Data Sheet: Lithofin MPP. Lithofin. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。